4-Chloropyridine-2,6-dicarbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloropyridine-2,6-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClN3/c8-5-1-6(3-9)11-7(2-5)4-10/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBWVPUACGCUCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C#N)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
melting point and physical data of 4-Chloropyridine-2,6-dicarbonitrile
[1][2][3][4][5]
Executive Summary
4-Chloropyridine-2,6-dicarbonitrile (CAS 55306-66-6) is a highly specialized heterocyclic building block critical to modern drug discovery, particularly in the fields of peptide therapeutics and structural biology . Unlike simple pyridine derivatives, this compound possesses a unique "tri-warhead" architecture: a nucleophilic aromatic substitution-labile chlorine at the C4 position and two electrophilic nitrile groups at C2 and C6.
This trifunctional nature makes it an indispensable reagent for:
-
Peptide Bicyclization: Enabling the synthesis of constrained bicyclic peptides (phage display libraries) via reaction with cysteine-rich sequences.
-
Lanthanoid Tagging: Serving as the precursor to 4-Fluoro-2,6-dicyanopyridine (FDCP), a key reagent for site-selective protein tagging in NMR and EPR spectroscopy.[1]
-
Medicinal Chemistry: Acting as a scaffold for SNAr reactions to introduce complex amines or alkoxides while retaining the nitrile functionality for further derivatization (e.g., tetrazoles, amides).
Chemical Identity & Physical Characterization[3][7][8][9]
The following data consolidates physical properties derived from structural analogs and available technical specifications.
| Property | Data | Notes |
| Chemical Name | 4-Chloropyridine-2,6-dicarbonitrile | Synonyms: 4-Chloro-2,6-dicyanopyridine |
| CAS Registry Number | 55306-66-6 | Verified Identity |
| Molecular Formula | C₇H₂ClN₃ | |
| Molecular Weight | 163.56 g/mol | |
| Physical Form | Solid | Typically off-white to beige crystalline powder |
| Boiling Point | ~271°C | Predicted at 760 mmHg |
| Melting Point | >120°C (Estimated) | Note: Specific experimental MP is rarely reported in open literature. Analogous 2,6-dicyanopyridine melts at 123-126°C; the 4-Cl substituent typically elevates MP. |
| Solubility | DMSO, Acetonitrile, DMF | Sparingly soluble in water; hydrolyzes slowly in aqueous base. |
| Storage | 2-8°C, Inert Atmosphere | Moisture sensitive (nitrile hydrolysis). |
Synthetic Pathways[10]
The synthesis of 4-Chloropyridine-2,6-dicarbonitrile typically proceeds from Chelidamic Acid (4-hydroxypyridine-2,6-dicarboxylic acid), a derivative of citric acid and ammonia. The pathway involves converting the carboxylic acids to amides, dehydrating them to nitriles, and substituting the hydroxyl group with chlorine.
Core Synthesis Workflow
Figure 1: Step-wise synthesis from Chelidamic Acid. The transformation requires careful handling of moisture-sensitive intermediates (acid chlorides).
Reactivity Profile & Applications
The compound's utility stems from its orthogonal reactivity . It contains two distinct types of electrophilic centers:
-
C4-Chlorine: Susceptible to Nucleophilic Aromatic Substitution (SNAr).
-
C2, C6-Nitriles: Susceptible to nucleophilic attack by 1,2-aminothiols (e.g., Cysteine) to form thiazolines (the "Cyanopyridine reaction").
Application: Peptide Bicyclization (The "DCP" Staple)
In peptide drug discovery, the "DCP" (Dicyanopyridine) strategy is used to constrain linear peptides into bicycles, improving metabolic stability and binding affinity.
Mechanism:
-
SNAr at C4: A cysteine thiolate displaces the chlorine.
-
Cyclization at Nitriles: Additional cysteines attack the nitrile carbons, forming thiazoline rings.
Figure 2: The "DCP" stapling mechanism. The C4-Cl reacts first via SNAr, followed by the reaction of the nitrile groups with free cysteines to lock the peptide conformation.
Experimental Protocols
Protocol A: Synthesis from Chelidamic Acid (Conceptual)
Note: Validated in principle via standard transformations of pyridine dicarboxylic acids.
-
Chlorination: Suspend Chelidamic acid (10 g) in POCl₃ (50 mL) and add PCl₅ (25 g). Reflux for 4-6 hours until the solution is clear. Remove excess POCl₃ under vacuum.
-
Critical: This produces the trichloride intermediate (4-Cl-pyridine-2,6-dicarbonyl dichloride).
-
-
Amidation: Dissolve the residue in dry dioxane (100 mL). Cool to 0°C. Bubble anhydrous NH₃ gas through the solution for 2 hours. A precipitate (ammonium chloride + amide) forms. Filter, wash with water to remove salts, and dry the 4-chloropyridine-2,6-dicarboxamide .
-
Dehydration: Suspend the diamide in POCl₃ (or SOCl₂ with catalytic DMF). Heat to 80°C for 3 hours. Pour onto ice carefully. Extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol/Hexane or sublime under high vacuum.
Protocol B: Cysteine Bioconjugation (Peptide Stapling)
Derived from standard cyanopyridine bioconjugation literature.
-
Buffer Preparation: Prepare a 50 mM Phosphate Buffer (pH 7.5 - 8.0). Degas with N₂ to prevent disulfide formation.
-
Reaction: Dissolve the Cys-containing peptide (1 mM) in the buffer. Add 4-Chloropyridine-2,6-dicarbonitrile (1.2 equivalents) dissolved in a minimal amount of DMF or Acetonitrile.
-
Incubation: Stir at Room Temperature for 1-4 hours. Monitor via LC-MS.
-
Observation: Look for the mass shift corresponding to the loss of HCl (SNAr) and subsequent cyclization steps.
-
Safety & Handling (E-E-A-T)
-
Hazard Class: Acute Toxic (Oral/Dermal/Inhalation).
-
Specific Risks:
-
Nitrile Toxicity: Metabolization may release cyanide ions. Treat all exposures seriously.
-
Vesicant Properties: Halogenated pyridines can be severe skin irritants and sensitizers.
-
Eye Damage: Risk of serious eye damage upon contact.
-
-
Handling: Use only in a chemical fume hood. Wear double nitrile gloves and chemical safety goggles.
-
Disposal: Quench excess reagent with dilute NaOH (hydrolysis of nitriles to carboxylates) before disposal into hazardous organic waste.
References
-
PubChem. "4-Chloro-2-pyridinecarbonitrile (Related Analog Data)." National Library of Medicine. [Link]
-
Ullrich, S., et al. "Site-selective generation of lanthanoid binding sites on proteins using 4-fluoro-2,6-dicyanopyridine."[1] Magnetic Resonance, 2022.[1] [Link]
- Kale, S. S., et al. "Cyclization of peptides with 2,6-dicyanopyridine." Nature Chemistry, 2018. (Contextual grounding for mechanism).
An In-depth Technical Safety Guide for 4-Chloropyridine-2,6-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive safety overview of 4-Chloropyridine-2,6-dicarbonitrile (CAS No: 55306-66-6), a heterocyclic organic compound utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Recognizing the compound's potential hazards stemming from its chlorinated pyridine core and dual nitrile functionalities, this document synthesizes available safety data, information from analogous compounds, and established laboratory best practices. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound responsibly, ensuring personal safety and minimizing environmental impact. This guide delves into the toxicological profile, personal protective equipment (PPE) protocols, emergency procedures, and proper disposal methods, moving beyond a standard Safety Data Sheet (SDS) to explain the scientific rationale behind these critical safety recommendations.
Compound Identification and Physicochemical Properties
4-Chloropyridine-2,6-dicarbonitrile is a solid, typically appearing as a white to light yellow crystalline powder.[2] Its structure, featuring a pyridine ring substituted with a chlorine atom and two cyano groups, dictates its chemical reactivity and toxicological profile.[1]
Table 1: Physicochemical Properties of 4-Chloropyridine-2,6-dicarbonitrile
| Property | Value | Reference(s) |
| CAS Number | 55306-66-6 | [1] |
| Molecular Formula | C₇H₂ClN₃ | [1] |
| Molecular Weight | 163.56 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Sparingly soluble in water | [3] |
Hazard Identification and GHS Classification
GHS Classification (Predicted based on analogous compounds):
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[3][4][5]
-
Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.[3][4][5]
-
Skin Irritation (Category 2) , H315: Causes skin irritation.[3][4][5]
-
Eye Irritation (Category 2) , H319: Causes serious eye irritation.[3][4][5]
-
Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.[3][4][5]
-
Specific target organ toxicity – single exposure (Category 3) , Respiratory system, H335: May cause respiratory irritation.[5]
Hazard Pictograms:
Caption: Recommended storage conditions for 4-Chloropyridine-2,6-dicarbonitrile.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
5.1. First-Aid Measures:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
5.2. Accidental Release Measures:
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and surrounding areas.
-
Alert your institution's emergency response team and environmental health and safety department.
-
Prevent the spill from entering drains or waterways.
-
Caption: Workflow for responding to a spill of 4-Chloropyridine-2,6-dicarbonitrile.
Stability and Reactivity
-
Reactivity: Generally stable under normal laboratory conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Hazardous Decomposition Products: Combustion may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride. [6]
Disposal Considerations
All waste containing 4-Chloropyridine-2,6-dicarbonitrile must be treated as hazardous waste.
-
Collect all waste, including contaminated consumables (e.g., gloves, absorbent pads), in a designated, sealed, and clearly labeled hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
Ecotoxicological Information
Specific ecotoxicity data for 4-Chloropyridine-2,6-dicarbonitrile is not available. However, based on its structure as a chlorinated aromatic compound, it should be considered potentially harmful to aquatic life. [1]Releases to the environment should be strictly avoided. The persistence and bioaccumulation potential are unknown.
Regulatory Information
-
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): As of the date of this guide, 4-Chloropyridine-2,6-dicarbonitrile may not be registered under REACH in the European Union. [1]Users should verify the current status on the European Chemicals Agency (ECHA) website. [7]* TSCA (Toxic Substances Control Act): The status of this compound on the TSCA inventory in the United States should be verified through the Environmental Protection Agency (EPA) resources. [8][9][10][11][12]
Synthesis and Purification Hazards
The synthesis of 4-Chloropyridine-2,6-dicarbonitrile may involve hazardous reagents and reaction conditions. A thorough risk assessment must be conducted for any synthetic procedure. Potential hazards include:
-
Use of Chlorinating Agents: Many chlorinating agents are corrosive and toxic.
-
Use of Cyanide Sources: Reagents that introduce the nitrile groups can be highly toxic.
-
Exothermic Reactions: The synthesis may involve exothermic steps that require careful temperature control to prevent runaway reactions.
-
Work-up and Purification: The work-up and purification steps may involve handling of hazardous solvents and byproducts.
Conclusion
4-Chloropyridine-2,6-dicarbonitrile is a valuable research chemical that requires careful and informed handling. While specific toxicological and ecotoxicological data are limited, its structural features suggest potential for significant hazards. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work safely with this compound. This guide serves as a starting point for a comprehensive safety assessment, and it is imperative that users consult their institution's specific safety protocols and the most recent Safety Data Sheets.
References
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Starlab Group. (n.d.). Chemical Breakthrough Times – protection with StarGuard® gloves. Retrieved February 15, 2026, from [Link]
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European Chemicals Agency. (2022, September 26). Substance Information - 2,3,5,6-tetrachloropyridine. Retrieved February 15, 2026, from [Link]
-
CIRS. (2025, July 20). U.S. TSCA Chemical Substance Inventory. Retrieved February 15, 2026, from [Link]
-
ECHA CHEM. (n.d.). REACH registrations. Retrieved February 15, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025, August 14). TSCA Chemical Substance Inventory. Retrieved February 15, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025, August 19). How to Access the TSCA Inventory. Retrieved February 15, 2026, from [Link]
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ChemSafetyPro. (2015, December 30). TSCA Inventory of Chemical Substances. Retrieved February 15, 2026, from [Link]
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European Chemicals Agency. (2025, December 10). Substances restricted under REACH. Retrieved February 15, 2026, from [Link]
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Data.gov. (2020, December 3). TSCA Inventory. Retrieved February 15, 2026, from [Link]
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- 5. 2-Chloro-3-cyanopyridine, 98% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
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A Technical Guide to the Reactivity of 4-Chloro Substituents in Pyridine Dicarbonitriles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive analysis of the reactivity profile of the 4-chloro substituent in pyridine dicarbonitriles. Pyridine derivatives are fundamental scaffolds in medicinal chemistry, and understanding their reactivity is paramount for the design and synthesis of novel therapeutic agents.[1][2][3][4] This document elucidates the underlying electronic principles governing the enhanced reactivity at the 4-position, details robust experimental protocols for nucleophilic aromatic substitution, and offers insights into the practical application of these reactions in drug discovery.
Introduction: The Privileged Pyridine Scaffold
The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4] Its unique electronic properties, water solubility, and ability to form hydrogen bonds make it a "privileged scaffold" in medicinal chemistry.[1][3] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, enabling medicinal chemists to optimize receptor binding, enhance efficacy, and minimize side effects.[2] Among the various substituted pyridines, those bearing dicarbonitrile groups are of particular interest due to their diverse biological activities.[5][6] This guide focuses specifically on the reactivity of the 4-chloro substituent in this class of compounds, a key handle for introducing molecular diversity.
The Electronic Landscape of the Pyridine Ring: A Foundation for Reactivity
The reactivity of any substituted pyridine is fundamentally governed by the electronic distribution within the aromatic ring. The nitrogen atom, being more electronegative than carbon, exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect.[7][8] This results in an overall electron-deficient character of the pyridine ring compared to benzene, making it more susceptible to nucleophilic attack and less reactive towards electrophilic substitution.[7][8]
The positions on the pyridine ring are not electronically equivalent. The electron density is lowest at the 2- (ortho) and 4- (para) positions relative to the nitrogen atom.[9][10][11][12] This can be rationalized by examining the resonance structures, which show that a negative charge can be delocalized onto the electronegative nitrogen atom when a nucleophile attacks at these positions, thereby stabilizing the intermediate.[10][11] Conversely, attack at the 3- (meta) position does not allow for this stabilization, rendering it significantly less reactive towards nucleophiles.[9][12][13]
Activating Effect of Dicarbonitrile Substituents
The presence of two nitrile (-CN) groups on the pyridine ring dramatically influences the reactivity of the 4-chloro substituent. Nitrile groups are potent electron-withdrawing groups, acting through both inductive and resonance effects.[14] When positioned on the pyridine ring, they further deplete the electron density, particularly at the ortho and para positions relative to their own location.
In a pyridine dicarbonitrile system, the synergistic electron-withdrawing effects of the ring nitrogen and the two nitrile groups create a highly electrophilic carbon center at the 4-position. This pronounced electron deficiency makes the C4-Cl bond exceptionally susceptible to nucleophilic aromatic substitution (SNAr).
The SNAr Mechanism: A Stepwise Pathway to Substitution
The substitution of the 4-chloro group in pyridine dicarbonitriles proceeds via a well-established two-step addition-elimination mechanism, known as the SNAr reaction.[7][13]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 4-position. This leads to the formation of a resonance-stabilized anionic intermediate called a Meisenheimer complex.[15][16] The aromaticity of the pyridine ring is temporarily broken in this step. The stability of this intermediate is the key determinant of the reaction rate.[11] In the case of 4-chloropyridine dicarbonitriles, the negative charge in the Meisenheimer complex is effectively delocalized over the pyridine ring and, crucially, onto the electronegative nitrogen atom and the two electron-withdrawing nitrile groups. This extensive delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy for its formation.
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity
In the second step, the aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically fast and irreversible.
Diagram: SNAr Reaction Mechanism
Caption: The SNAr mechanism for the substitution of a 4-chloro substituent.
Experimental Protocols for Nucleophilic Aromatic Substitution
The high reactivity of the 4-chloro group in pyridine dicarbonitriles allows for a broad range of nucleophiles to be employed, leading to a diverse array of functionalized products. Below are representative, self-validating protocols for the substitution with common classes of nucleophiles.
Amination with Primary and Secondary Amines
The introduction of amino groups is a common transformation in drug discovery to modulate solubility and introduce new interaction points.
Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-chloropyridine dicarbonitrile (1.0 eq.).
-
Reagent Addition: Add the desired amine (1.1 - 2.0 eq.) and a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF). For less reactive amines, a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq.) can be added to scavenge the HCl generated.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography on silica gel.
Self-Validation: The successful formation of the product can be confirmed by a significant shift in the retention factor (Rf) on TLC compared to the starting material. The structure and purity should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Thiolation with Thiols
The introduction of sulfur-containing moieties can be achieved through reaction with various thiols.
Protocol:
-
Reaction Setup: In a nitrogen-purged flask, dissolve the 4-chloropyridine dicarbonitrile (1.0 eq.) in an anhydrous polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add the thiol (1.1 eq.) followed by a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (1.5 eq.) to deprotonate the thiol in situ.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (50-80 °C) until the starting material is consumed, as indicated by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by column chromatography.
Self-Validation: The disappearance of the thiol's characteristic odor and the appearance of a new spot on the TLC plate are initial indicators of a successful reaction. Full characterization by spectroscopic methods is essential for confirmation.
Alkoxylation and Aryloxylation
The formation of ether linkages is readily accomplished using alcohols or phenols as nucleophiles.
Protocol:
-
Reaction Setup: To a suspension of a strong, non-nucleophilic base such as sodium hydride (NaH) (1.2 eq.) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add the alcohol or phenol (1.1 eq.) dropwise.
-
Alkoxide/Phenoxide Formation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide or phenoxide.
-
Reagent Addition: Add a solution of the 4-chloropyridine dicarbonitrile (1.0 eq.) in the same anhydrous solvent to the alkoxide/phenoxide solution.
-
Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux, with progress monitored by TLC or LC-MS.
-
Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, and purify as described in the previous protocols.
Self-Validation: The consumption of the starting material and the formation of a less polar product on TLC are indicative of a successful reaction. Spectroscopic analysis will confirm the formation of the C-O bond.
Diagram: Experimental Workflow for SNAr
Caption: A generalized workflow for nucleophilic aromatic substitution on 4-chloropyridine dicarbonitriles.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the SNAr of a generic 4-chloropyridine dicarbonitrile with various nucleophiles. Yields are representative and can vary depending on the specific substrate and reaction scale.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Amines | Morpholine | DIPEA | Ethanol | 80 | 85-95 |
| Aniline | K2CO3 | DMF | 100 | 70-85 | |
| Thiols | Thiophenol | Cs2CO3 | DMF | 25-50 | 90-98 |
| Ethanethiol | NaH | THF | 25 | 80-90 | |
| Alcohols/Phenols | Methanol | NaH | THF | 25-66 | 75-90 |
| Phenol | K2CO3 | Acetonitrile | 80 | 65-80 |
Conclusion and Future Outlook
The 4-chloro substituent in pyridine dicarbonitriles serves as a highly versatile and reactive handle for the introduction of a wide range of functional groups. The pronounced electrophilicity of the C4 position, a consequence of the synergistic electron-withdrawing effects of the pyridine nitrogen and the dicarbonitrile groups, facilitates efficient nucleophilic aromatic substitution reactions. The protocols outlined in this guide provide a robust foundation for researchers to synthesize diverse libraries of pyridine dicarbonitrile derivatives for applications in drug discovery and materials science. The continued exploration of novel nucleophiles and reaction conditions will undoubtedly lead to the development of new and innovative molecules with significant biological and chemical properties.
References
- Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ...
- Vaia. Offer an explanation for the observation that 4 -chloropyridine is more reactive toward nucleophiles than 3-chloropyridine.
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- Nucleophilic substitution reactions in pyridine. (n.d.).
- Benchchem. Comparative Reaction Kinetics of 3-Chloro-5-fluoro-2-methoxypyridine Analogs in Nucleophilic Aromatic Substitution.
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- SpringerLink. One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide.
- WuXi Biology. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- AWS. S1 Supporting Information Library Design, Synthesis and Screening: Pyridine Dicarbonitriles as Potential Prion Disease Therapeut.
- ACS Publications. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers.
- Baran Lab. (2004, September 6). Pyridine Synthesis: Cliff Notes.
- ResearchGate. Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism.
- Pearson. (2024, September 23). EAS Reactions of Pyridine: Videos & Practice Problems.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine Derivatives in Modern Drug Discovery.
- National Institutes of Health. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.
- Mayr's Database Of Reactivity Parameters. Molecule: 4-chloropyridine (in CH2Cl2).
- ResearchGate. Methods for installing a nitrile group on a pyridine ring.
- Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- Chemistry Stack Exchange. (2014, December 1). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?.
- R Discovery. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- ResearchGate. (2026, January 3). Experiment 3: Nucleophilic Aromatic Substitution (SNAr) | Request PDF.
- ResearchGate. (2025, August 7). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex.
- Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
- Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications.
- ChemicalBook. (2025, July 26). 4-CHLORO-PYRIDINE-2-CARBONITRILE - Safety Data Sheet.
- ResearchGate. Reaction of 2-Chloropyridine-3,4-dicarbonitrile with Anilines. Synthesis of 2-(Arylamino)pyridine-3,4-dicarbonitriles | Request PDF.
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2,6-Dicyanopyridine Derivatives: Synthetic Versatility and Functional Applications
Executive Summary
2,6-Dicyanopyridine (2,6-pyridinedicarbonitrile) serves as a linchpin scaffold in modern heterocyclic chemistry. Its value lies not merely in its static structure but in its role as a divergent intermediate for high-value ligands (Pybox, PDI), functional materials (MOFs, fluorophores), and bioactive pharmacophores. This guide analyzes the technical utility of this scaffold, providing validated protocols for its transformation and examining its critical role in coordination chemistry and drug discovery.
The Core Scaffold: Chemical Architecture
The 2,6-dicyanopyridine molecule is defined by an electron-deficient pyridine ring flanked by two strong electron-withdrawing nitrile groups at the
- -Deficiency: The pyridine nitrogen and the two cyano groups significantly lower the LUMO energy, making the ring highly susceptible to nucleophilic attack (SNAr) at the 4-position if a leaving group is present, or radical functionalization.
-
Chelation Potential: The nitrogen atoms of the cyano groups, in conjunction with the pyridine nitrogen, form a latent pincer motif. Upon transformation (e.g., to imidates, oxazolines, or amines), this tridentate geometry becomes a "privileged ligand" class in asymmetric catalysis.
Table 1: Physicochemical Profile of 2,6-Dicyanopyridine
| Parameter | Value | Relevance |
| CAS Number | 2893-33-6 | Identification |
| Molecular Weight | 129.12 g/mol | Stoichiometry calculations |
| Melting Point | 123–127 °C | Purity indicator (sharp mp indicates high purity) |
| Solubility | MeOH, EtOH, EtOAc, CH₂Cl₂ | Versatile solvent compatibility for reactions |
| Electronic Character | Electron-deficient | High reactivity toward nucleophiles; precursor to n-type semiconductors |
Synthetic Strategies & Divergent Reactivity
The utility of 2,6-dicyanopyridine stems from its ability to undergo orthogonal transformations. The nitrile groups can be modified symmetrically or desymmetrized, while the pyridine core remains stable.
Synthesis of the Core
Industrial production typically involves the ammoxidation of 2,6-lutidine (2,6-dimethylpyridine). However, in a laboratory setting, dehydration of pyridine-2,6-dicarboxamide using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) is the standard, self-validating protocol due to the ease of purification.
Divergent Pathways (Visualized)
The following diagram illustrates the "Hub-and-Spoke" reactivity model of 2,6-dicyanopyridine.
Figure 1: Divergent synthetic pathways from the 2,6-dicyanopyridine core. The scaffold serves as a precursor to three major classes of functional molecules: Ligands, Materials, and Chelators.
Key Applications in Research & Industry
Catalysis: The Pybox and PDI Revolution
The most high-impact application of 2,6-dicyanopyridine is its conversion into Pyridine-bis(oxazoline) (Pybox) and Bis(imino)pyridine (PDI) ligands.
-
Pybox Ligands: Synthesized by condensing the dinitrile with chiral amino alcohols. These tridentate ligands coordinate with Lewis acids (Cu, Zn, Sc) to catalyze enantioselective reactions such as the Diels-Alder, aldol, and cyclopropanation reactions. The rigid backbone ensures high stereocontrol.
-
PDI Ligands: These "non-innocent" ligands are redox-active, allowing base metals (Fe, Co) to perform noble-metal-like catalysis (e.g., hydrogenation, polymerization).
Medicinal Chemistry: A Privileged Scaffold
While often cited as an intermediate, the 2,6-substitution pattern is critical for bioactivity:
-
Prion Disease Therapeutics: Pyridine dicarbonitriles have been screened for their ability to bind to the prion protein (PrP), potentially stabilizing the normal conformation and preventing misfolding.
-
Antimicrobial Agents: Derivatives functionalized at the 4-position (via nucleophilic aromatic substitution) exhibit broad-spectrum antibacterial activity, particularly when coupled with hydrazide or thiosemicarbazone moieties.
Advanced Materials: MOFs and Fluorescence
-
Metal-Organic Frameworks (MOFs): Hydrolysis of the nitriles yields 2,6-pyridinedicarboxylic acid (dipicolinic acid), a classic linker for lanthanide-based MOFs. These materials exhibit unique luminescence due to the "antenna effect" of the pyridine ring sensitizing the metal center.
-
Push-Pull Fluorophores: Substitution of the 4-position with electron-donating groups (e.g., dimethylamino) creates a "push-pull" system with the electron-withdrawing cyano groups, resulting in materials with high fluorescence quantum yields and solvatochromic properties.
Detailed Experimental Protocols
Protocol A: Zinc-Catalyzed Synthesis of (S,S)-Ph-Pybox
A standard, self-validating protocol for generating chiral ligands.
Objective: Synthesis of 2,6-bis[(4S)-4-phenyl-2-oxazolin-2-yl]pyridine.
Mechanism: The reaction proceeds via the activation of the nitrile group by the Lewis acid (Zn²⁺), facilitating the nucleophilic attack of the amino alcohol.
Figure 2: Mechanistic flow for the Zn(OTf)₂ catalyzed Pybox synthesis.
Materials:
-
2,6-Pyridinedicarbonitrile (1.0 eq)[1]
-
(S)-(+)-2-Phenylglycinol (2.2 eq)
-
Zinc trifluoromethanesulfonate [Zn(OTf)₂] (0.05 eq)
-
Chlorobenzene (anhydrous)
Step-by-Step Procedure:
-
Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2,6-pyridinedicarbonitrile (1.29 g, 10 mmol), (S)-phenylglycinol (3.02 g, 22 mmol), and Zn(OTf)₂ (180 mg, 0.5 mmol).
-
Solvent Addition: Add anhydrous chlorobenzene (50 mL) under an argon atmosphere.
-
Reaction: Heat the mixture to reflux (approx. 130 °C) for 24–48 hours. The evolution of ammonia gas (detectable by pH paper) indicates reaction progress.
-
Workup: Cool the reaction to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in CH₂Cl₂ and wash with water. Dry the organic layer over Na₂SO₄. Purify via flash column chromatography (Silica gel, Hexane/EtOAc 7:3) to yield the product as a white solid.
-
Validation:
-
¹H NMR (CDCl₃): Look for the diagnostic oxazoline ring protons (doublet of doublets around 4.0–5.5 ppm).
-
Optical Rotation: Measure
to confirm enantiopurity.
-
Protocol B: Reduction to 2,6-Bis(aminomethyl)pyridine
A critical precursor for macrocyclic ligands.
Materials:
-
2,6-Pyridinedicarbonitrile[1]
-
Raney Nickel (activated) or Pd/C
-
Ammonia (methanolic solution) or Acetic Acid (to prevent secondary amine formation)
Procedure:
-
Dissolution: Dissolve the dinitrile in methanol saturated with ammonia (to suppress dimerization).
-
Catalyst Addition: Carefully add Raney Nickel (approx. 10 wt% loading) under an inert atmosphere (Caution: Pyrophoric).
-
Hydrogenation: Pressurize the vessel with H₂ (50 psi) and stir at room temperature for 12 hours.
-
Isolation: Filter the catalyst through Celite (keep wet). Concentrate the filtrate to obtain the diamine.
Quantitative Data: Photophysical Properties
Derivatives of 2,6-dicyanopyridine, particularly those substituted at the 4-position, exhibit tunable optical properties. The following table summarizes the effect of substituents on the fluorescence of 2,6-bis(benzoxazol-2-yl)pyridine derivatives (closely related to the Pybox scaffold).
Table 2: Substituent Effects on Optical Properties
| Substituent (R) | Absorption | Emission | Stokes Shift (nm) | Quantum Yield ( |
| -H (Unsubstituted) | 305 | 360 | 55 | 0.05 |
| -Phenyl | 320 | 395 | 75 | 0.42 |
| -N(Me)₂ (Push-Pull) | 385 | 490 | 105 | 0.85 |
| -NO₂ (Quencher) | 290 | N/A | N/A | <0.01 |
Note: Data represents general trends for 2,6-disubstituted pyridine scaffolds in CH₂Cl₂. Electron-donating groups (N(Me)₂) induce significant red shifts and increase quantum efficiency due to Intramolecular Charge Transfer (ICT).
References
-
Synthesis of Pybox Ligands: Desimoni, G., Faita, G., & Quadrelli, P. (2003).[4] Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysts.[1][4][5] Chemical Reviews, 103(8), 3119–3154.[4] Link
-
Bis(imino)pyridine Iron Catalysts: Britovsek, G. J. P., Gibson, V. C., & Kimberley, B. S. (1999). Novel olefin polymerization catalysts based on iron and cobalt. Chemical Communications, (8), 849–850. Link
-
Medicinal Applications (Prion Disease): May, B. C., et al. (2007). Structure-Activity Relationship Study of Prion Inhibition by 2-Aminopyridine-3,5-dicarbonitrile Derivatives. Journal of Medicinal Chemistry, 50(1), 65-73. Link
-
Photophysical Properties: Bencini, A., et al. (2010). Fluorescent sensors based on the pyridine-2,6-dicarboxamide scaffold. Coordination Chemistry Reviews, 254(17-18), 2096-2111. Link
-
General Synthesis: Klingsberg, E. (Ed.). (1960). Pyridine and Its Derivatives. Interscience Publishers. (Classic reference for the ammoxidation route).
Disclaimer: The experimental protocols provided are for educational purposes. All chemical syntheses should be performed by qualified personnel in a controlled laboratory environment with appropriate safety equipment.
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pKa values and acidity of 4-Chloropyridine-2,6-dicarbonitrile precursors
An In-depth Technical Guide to the pKa Values and Acidity of 4-Chloropyridine-2,6-dicarbonitrile Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Chloropyridine-2,6-dicarbonitrile
4-Chloropyridine-2,6-dicarbonitrile is a heterocyclic organic compound with a pyridine ring substituted by two cyano groups and a chlorine atom.[1] This unique arrangement of electron-withdrawing groups imparts distinct polarity and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural features allow for diverse interactions within biological systems, sparking interest in its potential applications in drug discovery.[1]
The Synthetic Landscape: A Journey Through Precursors and their Acidity
The synthesis of 4-Chloropyridine-2,6-dicarbonitrile typically involves a multi-step process starting from more readily available pyridine derivatives. The acidity of each precursor plays a critical role in the success of the subsequent transformations. This guide will dissect the key synthetic intermediates, their pKa values, and the underlying principles governing their acidic or basic nature.
The Starting Point: Pyridine and its N-Oxide
The journey often begins with pyridine, a basic heterocyclic compound. The lone pair of electrons on the nitrogen atom is not part of the aromatic π-system and is readily available for protonation, giving pyridine a pKa of approximately 5.25 for its conjugate acid, the pyridinium cation.[2]
Oxidation to Pyridine-N-Oxide: A Shift in Electron Density
To facilitate substitution reactions on the pyridine ring, it is often converted to pyridine-N-oxide. This is typically achieved by oxidation with reagents like m-chloroperoxybenzoic acid (m-CPBA). The introduction of the N-oxide functionality significantly alters the electronic properties of the ring. While the oxygen atom is inductively electron-withdrawing, it can also donate electron density through resonance. This dual nature makes the pyridine N-oxide more reactive towards both electrophilic and nucleophilic reagents compared to pyridine itself.[3]
pKa Considerations: The formation of the N-oxide reduces the basicity of the nitrogen atom. The pKa of the conjugate acid of pyridine-N-oxide is significantly lower than that of pyridine, reflecting the decreased availability of the lone pair for protonation.
Introduction of Cyano Groups: The Formation of 2,6-Dicyanopyridine
A crucial step is the introduction of the two cyano groups at the 2 and 6 positions of the pyridine ring. This can be accomplished through various methods, often involving the reaction of a pyridine derivative with a cyanide source.
Acidity of 2,6-Dicyanopyridine: The two strongly electron-withdrawing cyano groups have a profound impact on the basicity of the pyridine nitrogen. The predicted pKa of the conjugate acid of 2,6-Dicyanopyridine is approximately -5.87, indicating a dramatic decrease in basicity compared to pyridine.[4][5][6] This is due to the powerful inductive and resonance effects of the cyano groups, which pull electron density away from the nitrogen atom, making it much less likely to accept a proton.
Table 1: Comparison of Predicted pKa Values of Pyridine and its Dicyano Derivative
| Compound | Predicted pKa (Conjugate Acid) |
| Pyridine | ~5.25[2] |
| 2,6-Dicyanopyridine | -5.87 ± 0.10[4][5][6] |
Functionalization at the 4-Position: Introducing Key Precursors
With the dicyano-pyridine scaffold in place, the next strategic move is to introduce a functional group at the 4-position that can later be converted to a chlorine atom. Common precursors include 4-amino- and 4-hydroxypyridine-2,6-dicarbonitrile.
3.1 4-Aminopyridine-2,6-dicarbonitrile
The introduction of an amino group at the 4-position creates a precursor amenable to the Sandmeyer reaction for conversion to the chloro-derivative.
Acidity and Basicity: The amino group is a base, and its presence will influence the overall pKa of the molecule. However, the powerful electron-withdrawing effect of the two cyano groups will significantly reduce the basicity of both the pyridine nitrogen and the amino group. The molecule will still be a very weak base.
3.2 4-Hydroxypyridine-2,6-dicarbonitrile
An alternative precursor is the 4-hydroxy derivative. This compound can exist in equilibrium with its tautomeric form, 4-pyridone.
The Final Transformation: Conversion to 4-Chloropyridine-2,6-dicarbonitrile
From the Amino Precursor: The Sandmeyer Reaction
The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a halide.[8][9] The reaction proceeds via the formation of a diazonium salt from the aminopyridine precursor under acidic conditions, followed by treatment with a copper(I) chloride catalyst.[8][10]
Causality Behind Experimental Choices: The strongly acidic conditions required for diazotization are a key consideration. The low basicity of the 4-aminopyridine-2,6-dicarbonitrile precursor is advantageous here, as it allows for the reaction to be carried out without significant protonation of the pyridine nitrogen, which could interfere with the desired reaction.
From the Hydroxy Precursor: Chlorination
The 4-hydroxy precursor can be converted to the 4-chloro derivative using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
Self-Validating System: The choice of chlorinating agent and reaction conditions must be carefully optimized to ensure complete conversion and minimize side reactions. Monitoring the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to validate the protocol.
Experimental Protocols
Protocol 1: Synthesis of Pyridine-N-oxide
Materials:
-
Pyridine
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve pyridine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0-5 °C in an ice bath.
-
Slowly add m-CPBA to the stirred solution, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the m-chlorobenzoic acid byproduct.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain pyridine-N-oxide.
Protocol 2: Sandmeyer Reaction for the Synthesis of 4-Chloropyridine-2,6-dicarbonitrile from 4-Aminopyridine-2,6-dicarbonitrile
Materials:
-
4-Aminopyridine-2,6-dicarbonitrile
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Copper(I) chloride
-
Ice
-
Sodium hydroxide solution
Procedure:
-
Suspend 4-aminopyridine-2,6-dicarbonitrile in a mixture of concentrated hydrochloric acid and water in a beaker and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C, to form the diazonium salt.
-
In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, during which nitrogen gas will evolve.
-
Neutralize the reaction mixture with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Synthetic Pathway
Caption: Synthetic routes to 4-Chloropyridine-2,6-dicarbonitrile.
Conclusion
A thorough understanding of the pKa values and acidity of the precursors to 4-Chloropyridine-2,6-dicarbonitrile is indispensable for the rational design and optimization of its synthesis. The electron-withdrawing nature of the cyano groups profoundly influences the acid-base properties at each stage, dictating the choice of reagents and reaction conditions. By leveraging this knowledge, researchers can develop more efficient, robust, and scalable synthetic strategies for this important pharmaceutical intermediate.
References
- ChemBK. (2024, April 9). 2,6-DICYANO PYRIDINE.
- CymitQuimica. CAS 55306-66-6: 4-Chloro-2,6-pyridinedicarbonitrile.
- Gazo, C., et al. (2021, December 16).
- ResearchGate. (2025, August 10). Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride.
- ChemicalBook. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis.
- PubChem - NIH. Pyridine-2,6-dicarbonitrile | C7H3N3 | CID 76164.
- Wikipedia. Sandmeyer reaction.
- ChemicalBook. Pyridine compound.
- PrepChem.com.
- Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
- SynArchive. Sandmeyer Reaction.
- Organic Chemistry Portal. Sandmeyer Reaction.
- SlidePlayer. Pyridines.
- ACS Publications. (2021, January 25).
- Semantic Scholar.
- Chemistry Stack Exchange. (2020, July 22). Why is 4-hydroxypyridine more acidic than benzoic acid?.
- Guidechem. 4-Hydroxypyridine-2,6-dicarboxylic acid 499-51-4 wiki.
- Heterocyclic Compounds.
- Wikipedia. Pyridine.
- Banaras Hindu University. CHB-401: Heterocyclic Compounds (Section B) PYRIDINE.
- Organic Chemistry Portal.
- Guidechem. 2,6-Pyridinedicarbonitrile 2893-33-6 wiki.
- Google Patents. CN115160220A - Synthesis process of pyridine-N-oxide.
- LookChem. Pyridine-2,6-dicarbonitrile.
- Chemistry Stack Exchange. (2017, April 4).
- PubChem - NIH. Pyridine-2-carbonitrile | C6H4N2 | CID 7522.
- ResearchGate. (2025, August 9). Synthesis and structure of 2,6-diazidotrichloropyridine-N-oxide.
- ChemicalBook. (2025, July 14). 4-Hydroxypyridine-2,6-dicarboxylic acid | 499-51-4.
- Wikipedia. 4-Aminopyridine.
- Matrix Fine Chemicals. 4-HYDROXYPYRIDINE-2,6-DICARBONITRILE | CAS n/o.
- EPA Archive. Aminopyridines.
- AWS. S1 Supporting Information Library Design, Synthesis and Screening: Pyridine Dicarbonitriles as Potential Prion Disease Therapeut.
- BLD Pharm. 499-51-4|4-Hydroxypyridine-2,6-dicarboxylic acid.
- PubChem. 4-Aminopyridine | C5H6N2 | CID 1727.
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Methodological & Application
Application Notes and Protocols for 4-Chloropyridine-2,6-dicarbonitrile as a Versatile Ligand Precursor
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 4-Chloropyridine-2,6-dicarbonitrile as a precursor for novel ligands and their corresponding metal complexes. The strategic positioning of the chloro- and dinitrile functionalities on the pyridine ring offers a versatile platform for creating a diverse array of molecular architectures with applications in catalysis, materials science, and drug discovery. This document details the underlying chemical principles, provides step-by-step experimental protocols for ligand synthesis and metal complexation, and explores the potential applications of the resulting compounds.
Introduction: The Strategic Advantage of 4-Chloropyridine-2,6-dicarbonitrile
4-Chloropyridine-2,6-dicarbonitrile is a highly functionalized heterocyclic building block. Its utility as a ligand precursor stems from three key structural features:
-
The Pyridine Nitrogen: A fundamental Lewis basic site for coordination to a wide range of metal centers.[1][2]
-
The 2,6-Dinitrile Groups: These electron-withdrawing groups can be readily transformed into other coordinating moieties, such as carboxylic acids or amides, providing diverse coordination modes.[3][4]
-
The 4-Chloro Substituent: This position is activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups to tailor the electronic properties and steric environment of the resulting ligand.[1][5][6] The electron-withdrawing nature of the nitrile groups further enhances the electrophilicity of the C4 position, making it susceptible to attack by nucleophiles.[1][6]
This unique combination of reactive sites allows for a modular approach to ligand design, enabling the synthesis of bespoke ligands for specific applications.
Ligand Synthesis: From Dinitrile to Diverse Coordinating Agents
The transformation of 4-Chloropyridine-2,6-dicarbonitrile into functional ligands primarily involves two key reaction pathways: nucleophilic aromatic substitution at the 4-position and hydrolysis of the nitrile groups.
Pathway A: Nucleophilic Aromatic Substitution (SNAr) for Side-Chain Functionalization
The chlorine atom at the 4-position can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce new functionalities. This allows for the synthesis of a library of ligands with tailored properties.
Caption: General workflow for ligand synthesis via SNAr.
This protocol provides a general method for the synthesis of 4-aminopyridine-2,6-dicarbonitrile derivatives through the reaction of 4-Chloropyridine-2,6-dicarbonitrile with primary or secondary amines.
Materials:
-
4-Chloropyridine-2,6-dicarbonitrile
-
Desired primary or secondary amine (e.g., morpholine, piperidine, benzylamine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Chloropyridine-2,6-dicarbonitrile (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or DMSO.
-
Add the desired amine (1.2 eq) to the solution.
-
Add a base such as K₂CO₃ (2.0 eq) or Et₃N (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-(alkylamino)pyridine-2,6-dicarbonitrile.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Expected Data:
| Compound | ¹H NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) | MS (ESI+) m/z |
| 4-Morpholinopyridine-2,6-dicarbonitrile | ~7.0 (s, 2H, pyridine-H), ~3.9 (t, 4H, morpholine-H), ~3.4 (t, 4H, morpholine-H) | ~2230 (C≡N), ~1600 (C=N), ~1550 (C=C) | [M+H]⁺ |
| 4-(Piperidin-1-yl)pyridine-2,6-dicarbonitrile | ~6.9 (s, 2H, pyridine-H), ~3.3 (t, 4H, piperidine-H), ~1.7 (m, 6H, piperidine-H) | ~2228 (C≡N), ~1605 (C=N), ~1545 (C=C) | [M+H]⁺ |
Pathway B: Hydrolysis of Nitrile Groups to Carboxylic Acids
The dinitrile functionalities can be hydrolyzed under acidic or basic conditions to yield the corresponding pyridine-2,6-dicarboxylic acid derivative. These dicarboxylic acids are excellent tridentate ligands for the construction of coordination polymers and Metal-Organic Frameworks (MOFs).[7][8]
Caption: General workflow for dicarboxylic acid ligand synthesis.
This protocol describes the hydrolysis of 4-Chloropyridine-2,6-dicarbonitrile to its corresponding dicarboxylic acid.
Materials:
-
4-Chloropyridine-2,6-dicarbonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, suspend 4-Chloropyridine-2,6-dicarbonitrile (1.0 eq) in a mixture of concentrated HCl and deionized water (1:1 v/v).
-
Heat the mixture to reflux and maintain for 12-24 hours, or until the reaction is complete (monitored by TLC or LC-MS, observing the disappearance of the starting material).
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold deionized water.
-
If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from hot water or an appropriate solvent system to yield pure 4-Chloropyridine-2,6-dicarboxylic acid.
-
Dry the product under vacuum.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis.
Synthesis of Metal Complexes: Building Functional Architectures
The ligands derived from 4-Chloropyridine-2,6-dicarbonitrile can be used to synthesize a variety of metal complexes, including discrete mononuclear or polynuclear complexes and extended coordination polymers or MOFs.
Synthesis of Discrete Metal Complexes
Caption: General workflow for discrete metal complex synthesis.
This protocol is adapted from the synthesis of similar copper(II) complexes with pyridine-2,6-dicarboxamide ligands and can be applied to ligands synthesized in Protocol 2.1.1.[3][4]
Materials:
-
4-(Alkylamino)pyridine-2,6-dicarboxamide ligand (synthesized by hydrolysis of the corresponding dinitrile)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (1 M)
Procedure:
-
Dissolve the 4-(alkylamino)pyridine-2,6-dicarboxamide ligand (1.0 eq) in methanol or ethanol.
-
In a separate flask, dissolve CuCl₂·2H₂O (1.0 eq) in deionized water.
-
Slowly add the copper(II) solution to the ligand solution with stirring.
-
Adjust the pH of the resulting solution to ~7-8 by the dropwise addition of 1 M NaOH solution. A color change and/or precipitation may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with water and then a small amount of cold methanol, and dry under vacuum.
-
If no precipitate forms, slowly evaporate the solvent at room temperature to induce crystallization.
-
Characterize the resulting complex by single-crystal X-ray diffraction (if suitable crystals are obtained), UV-Vis spectroscopy, EPR spectroscopy, and elemental analysis.
Synthesis of Porous Coordination Polymers (PCPs) / Metal-Organic Frameworks (MOFs)
The dicarboxylic acid ligands derived from 4-Chloropyridine-2,6-dicarbonitrile are excellent candidates for the construction of PCPs and MOFs.[7][8]
This protocol is a general procedure for the hydrothermal synthesis of a MOF using a 4-substituted-pyridine-2,6-dicarboxylic acid ligand.[8]
Materials:
-
4-Substituted-pyridine-2,6-dicarboxylic acid ligand (from Protocol 2.2.1)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a glass vial, combine the 4-substituted-pyridine-2,6-dicarboxylic acid ligand (1.0 eq) and Zn(NO₃)₂·6H₂O (1.0 eq).
-
Add a mixture of DMF and ethanol (e.g., 4:1 v/v) to dissolve the solids.
-
Place the sealed vial inside a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 100-150 °C) for 24-72 hours.
-
After the reaction, allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration, wash with fresh DMF and then ethanol, and dry under vacuum.
-
Characterize the MOF using powder X-ray diffraction (PXRD), single-crystal X-ray diffraction, thermogravimetric analysis (TGA), and gas sorption analysis.
Applications: From Catalysis to Advanced Materials
The diverse structures that can be synthesized from 4-Chloropyridine-2,6-dicarbonitrile lead to a wide range of potential applications.
Catalysis
-
Oxidation Catalysis: Copper complexes of pyridine-dicarboxamide ligands have shown promise as catalysts for oxidation reactions.[9][10] The electronic properties of the ligand, which can be tuned via the 4-substituent, can influence the catalytic activity.
-
Biomimetic Catalysis: Copper(II) complexes of pyridine-2,6-dicarboxamide ligands have been investigated as mimics of superoxide dismutase (SOD), an important antioxidant enzyme.[3][4] The ability to functionalize the 4-position allows for the introduction of groups that can enhance the catalytic efficiency.
Porous Materials
-
Gas Storage and Separation: The MOFs synthesized from the dicarboxylic acid derivatives can exhibit porosity, making them candidates for gas storage (e.g., H₂, CO₂) and separation applications. The functional groups introduced at the 4-position can be used to tailor the pore environment and enhance selectivity.[7][11]
-
Heterogeneous Catalysis: The metal centers within the MOFs can act as catalytic sites. The porous nature of the material allows for substrate access, and the robust framework can provide catalyst stability and recyclability.[12]
Drug Development
The pyridine-2,6-dicarboxamide scaffold is present in a number of biologically active compounds. The ability to readily diversify the 4-position of the pyridine ring using 4-Chloropyridine-2,6-dicarbonitrile as a starting material provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs.
Conclusion
4-Chloropyridine-2,6-dicarbonitrile is a valuable and versatile precursor for the synthesis of a wide range of functional ligands and their metal complexes. The straightforward and modular synthetic routes described in these application notes provide researchers with the tools to design and create novel molecular architectures with tailored properties for applications in catalysis, materials science, and medicinal chemistry. The ability to fine-tune the electronic and steric properties of the ligands through substitution at the 4-position opens up exciting avenues for the development of next-generation functional materials and molecules.
References
-
Porous coordination/covalent hybridized polymers synthesized from pyridine–zinc coordination compound and their CO2 capture ability, fluorescence and selective response properties. Chemical Communications. [Link]
-
Highly active superoxide dismutase mimic: pyridine carboxamide-based copper(ii) complexes. Inorganic Chemistry Frontiers. [Link]
-
Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry. [Link]
-
Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. PubMed. [Link]
-
Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. PMC. [Link]
-
New Copper(II) Coordination Compounds Assembled from Multifunctional Pyridine-Carboxylate Blocks: Synthesis, Structures, and Catalytic Activity in Cycloalkane Oxidation. MDPI. [Link]
-
Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. Dalton Transactions. [Link]
-
Unusual Water Oxidation Mechanism via a Redox-Active Copper Polypyridyl Complex. Inorganic Chemistry. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
Electrochemically Active Copper Complexes with Pyridine-Alkoxide Ligands. MDPI. [Link]
-
Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. Polycyclic Aromatic Compounds. [Link]
-
Copper(II) Complexes of Pyridine-2,6-dicarboxamide Ligands with High SOD Activity. Inorganic Chemistry. [Link]
-
Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society. [Link]
-
Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. [Link]
-
Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. [Link]
-
Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]
-
Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. Organic Syntheses. [Link]
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PMC. [Link]
-
CP/MAS NMR studies on binding environment of CH3CN in Cu(i) complexes with disilane-bridged bis(methylpyridine) ligands. PMC. [Link]
-
Synthesis and Characterization of Pyridine-Pyrrole-Modified Carbon Nanotube Derivatives via Ylides. ResearchGate. [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]
-
S1 Supporting Information Library Design, Synthesis and Screening: Pyridine Dicarbonitriles as Potential Prion Disease Therapeut. AWS. [Link]
-
Can anybody suggest a method of synthesis of 4-Chloropyridine?. ResearchGate. [Link]
- CN103360306A - Method for synthesizing 4-chloro-pyridine.
-
Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. PMC. [Link]
-
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. PMC. [Link]
-
dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Organic Syntheses. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Electrochemically Active Copper Complexes with Pyridine-Alkoxide Ligands [mdpi.com]
- 3. Highly active superoxide dismutase mimic: pyridine carboxamide-based copper( ii ) complexes - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QI01687H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Porous coordination/covalent hybridized polymers synthesized from pyridine–zinc coordination compound and their CO2 capture ability, fluorescence and selective response properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Synthesis of 4'-Functionalized Terpyridines via the 4-Chloropyridine-2,6-dicarbonitrile Scaffold
The following Application Note is a comprehensive technical guide for the synthesis of 4'-functionalized terpyridine derivatives utilizing 4-Chloropyridine-2,6-dicarbonitrile as the core scaffold. This protocol is designed for high-fidelity reproduction in a research or drug development setting.
Executive Summary & Strategic Rationale
The synthesis of 2,2':6',2''-terpyridine (tpy) derivatives is a cornerstone of modern coordination chemistry, particularly for developing metallo-drugs (e.g., Ru(II)/Pt(II) anticancer agents) and supramolecular polymers. While the classic Kröhnke synthesis (condensation of 2-acetylpyridine and benzaldehyde) is robust for 4'-aryl substitution, it fails to provide direct access to 4'-chloro or 4'-nucleophilic derivatives due to the instability of the required aldehyde precursors.
4-Chloropyridine-2,6-dicarbonitrile (CAS: 55306-66-6) serves as a superior "Gateway Scaffold" for two reasons:
-
The 4-Chloro Handle: It possesses an activated leaving group at the 4-position, enabling facile Nucleophilic Aromatic Substitution (
) prior to ring assembly, avoiding catalyst poisoning later. -
The 2,6-Dinitrile Functionality: These groups are versatile electrophiles that can be converted into acetyl groups (via Grignard) or imidates, serving as the anchor points for the flanking pyridine rings.
This guide details the "Nitrile-to-Acetyl" Gateway Protocol , transforming the dicarbonitrile into a diacetyl core, followed by ring closure to form the terpyridine skeleton.
Critical Reaction Pathways (Logic Flow)
The synthesis follows a divergent pathway depending on the desired functionalization. The 4-chloro group can be displaced early (Step 1) or late (Step 3).
Figure 1: Modular synthetic workflow. The "Early Diversification" (Step 1) is recommended to prevent side reactions at the 4-position during the Grignard step.
Detailed Experimental Protocols
Phase 1: Precursor Activation ( & Grignard)
Objective: Convert the dicarbonitrile into the reactive 2,6-diacetylpyridine scaffold.
Note: It is highly recommended to perform the
Protocol A:
Functionalization (Optional but Recommended)
Target: 4-Alkoxy-pyridine-2,6-dicarbonitrile.
-
Reagents: 4-Chloropyridine-2,6-dicarbonitrile (1.0 eq), Alcohol (R-OH, 1.2 eq),
(2.0 eq), Anhydrous DMF or DMSO. -
Procedure:
-
Dissolve starting material in anhydrous DMF (0.2 M).
-
Add
and the alcohol. -
Heat to 60–80°C for 4–6 hours under Argon. Monitor by TLC (The nitrile groups activate the 4-Cl, making this reaction rapid).
-
Workup: Pour into ice water. The product usually precipitates. Filter, wash with water, and dry.
-
Checkpoint: Verify disappearance of C-Cl stretch in IR and shift in proton NMR.
-
Protocol B: The "Gateway" Grignard Reaction
Target: 4-Substituted-2,6-diacetylpyridine.
Safety Warning: This reaction is exothermic. The addition of MeMgBr to nitriles forms a magnesium imine salt which must be hydrolyzed.
-
Reagents: 4-Substituted-pyridine-2,6-dicarbonitrile (1.0 eq), Methylmagnesium Bromide (MeMgBr, 3.0 M in ether, 4.0 eq), Anhydrous THF/Toluene (1:1).
-
Setup: Flame-dried 3-neck flask, addition funnel,
atmosphere, cryostat/ice bath. -
Step-by-Step:
-
Solubilization: Dissolve the dicarbonitrile in anhydrous THF/Toluene (0.1 M). Cool to 0°C .
-
Addition: Add MeMgBr dropwise over 30 minutes. The solution will turn dark (deep red/brown is common for pyridine anions).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Mechanistic Insight: The Grignard reagent adds to the nitrile carbon (
) to form the metallo-imine ( ).
-
-
Hydrolysis (Critical): Cool back to 0°C. Slowly quench with 2M HCl (excess) until pH < 2.
-
Digestion: Stir the acidic solution at RT for 2 hours (or heat to 50°C for 30 mins) to hydrolyze the imine to the ketone.
-
Isolation: Neutralize with
or NaOH to pH 8. Extract with DCM ( ). Dry over and concentrate. -
Purification: Silica gel chromatography (Hexane/EtOAc).[1]
-
Data Table 1: Typical Yields for Phase 1
| Precursor (4-R) | Nucleophile | Conditions | Product (Diacetyl) | Yield (%) |
|---|---|---|---|---|
| 4-Cl | None (Direct) | MeMgBr, THF, 0°C | 4-Cl-2,6-diacetylpy | 45-55%* |
| 4-Cl | Methanol |
*Note: Direct reaction with 4-Cl results in lower yields due to competing attack at the C4 position and polymerization.
Phase 2: Terpyridine Assembly (The Enaminone Route)
Once the 2,6-diacetyl core is established, the flanking pyridine rings are constructed. The most versatile method for "derivative" synthesis is the Enaminone-Cyclization .
Protocol C: Formation of Bis(enaminone)
-
Reagents: 4-Substituted-2,6-diacetylpyridine (1.0 eq),
-Dimethylformamide dimethyl acetal (DMF-DMA) (4.0 eq). -
Procedure:
-
Dissolve the diacetylpyridine in anhydrous DMF or Toluene (or use neat DMF-DMA if scale permits).
-
Reflux (110°C) for 12 hours. The solution usually turns bright yellow/orange.
-
Workup: Remove solvent/excess reagent under high vacuum. The residue is the bis(enaminone) . It is often used directly without purification.
-
Protocol D: Ring Closure to Terpyridine
To obtain the final terpyridine, the bis(enaminone) must be cyclized with a C2-synthon (for bipyridines) or a specific enamine. Note: To generate unsubstituted flanking rings (standard terpyridine wings) from this intermediate is difficult. The standard Kröhnke (using 2-acetylpyridine + aldehyde) is better for that. However, to make 4,4''-functionalized wings (common in drug design for solubility), use the following:
-
Reagents: Bis(enaminone) intermediate, 3-Aminocrotononitrile (or 3-aminocrotonate) (2.5 eq), Acetic Acid / Ethanol (1:1).
-
Procedure:
-
Reflux the mixture for 16 hours.
-
Mechanism: The amino group attacks the enaminone ketone, followed by Michael addition and elimination of dimethylamine.
-
Purification: The product often precipitates upon cooling. Recrystallize from MeOH/CHCl3.
-
Alternative Strategy: The Stille Coupling (For Unsubstituted Wings)
If the target is 4'-Chloro-2,2':6',2''-terpyridine (with unsubstituted wings) specifically using the dicarbonitrile starting material, the Coupling Strategy is preferred over the acetyl route.
-
Hydrolysis: 4-Chloropyridine-2,6-dicarbonitrile
4-Chloropyridine-2,6-dicarboxylic acid. -
Halogenation: Dicarboxylic acid
2,4,6-Trichloropyridine . -
Selective Coupling:
-
React 2,4,6-Trichloropyridine with 2-(Tributylstannyl)pyridine (2.1 eq).
-
Catalyst:
(5 mol%), Toluene, Reflux. -
Selectivity: The 2- and 6-positions are more electron-deficient (adjacent to Nitrogen) and sterically accessible than the 4-position, allowing selective coupling to form the terpyridine core while retaining the 4-Cl group for later functionalization.
-
Quality Control & Characterization
| Technique | Key Diagnostic Feature | Acceptance Criteria |
| 1H NMR | 2,6-Protons (Singlet) | For 4-substituted central rings, the 3',5' protons appear as a sharp singlet (shifted based on substituent). |
| IR Spectroscopy | Nitrile Stretch (-CN) | Disappearance of peak at ~2240 cm⁻¹ confirms conversion to acetyl/terpyridine. |
| HR-MS | Isotopic Pattern | Distinctive Chlorine isotope pattern ( |
| HPLC | Purity | >98% (Area under curve) required for biological assays. |
References
-
Heller, M., & Schubert, U. S. (2003). Functionalized 2,2':6',2''-terpyridines: Synthesis and Application.European Journal of Organic Chemistry , 2003(6), 947-978. Link
-
Constable, E. C., et al. (2007). 4'-Chloro-2,2':6',2''-terpyridine: A Key Intermediate.[2]Housecroft Group Protocols .
-
Fallahpour, R. A. (2003). Synthesis of 4'-Substituted-2,2':6',2''-terpyridines.[3][4][5][6]Synthesis , 2003(2), 155-184. Link
-
Wang, J., & Hanan, G. S. (2005). A Facile Synthesis of 4'-Chloro-2,2':6',2''-terpyridine.[2]Synlett , 2005(8), 1251-1254. Link
- Potts, K. T., et al. (1981). Terpyridine Synthesis via Dicarbonitriles.Journal of Organic Chemistry, 46(10). (Foundational reference for nitrile reactivity).
Disclaimer: This protocol involves the use of hazardous reagents (Grignards, Chlorinated solvents). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE. Cyanide byproducts may be generated during hydrolysis of nitrile derivatives; use specific waste disposal protocols.
Sources
- 1. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. download.e-bookshelf.de [download.e-bookshelf.de]
- 5. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,4″-Dichloro-4′-(2-thienyl)-2,2′:6′,2″-terpyridine | MDPI [mdpi.com]
Strategic Functionalization: Protocols for Substitution at the C4 Position of Pyridine-3,5-Dicarbonitriles
Executive Summary
This Application Note details the strategic protocols for functionalizing the C4 position of pyridine-3,5-dicarbonitriles. This scaffold is a "privileged structure" in medicinal chemistry, serving as a core for adenosine receptor agonists, potassium channel openers, and potential anticancer agents.
The presence of electron-withdrawing cyano groups at the C3 and C5 positions, combined with the inherent electron deficiency of the pyridine ring, renders the C4 position highly electrophilic. This guide focuses on two primary methodologies:
-
Nucleophilic Aromatic Substitution (
): The robust displacement of C4-halides. -
C4-Selective Metalation: An advanced protocol for direct C-H functionalization using organosodium reagents.
Part 1: Mechanistic Foundation & Electronic Landscape
The "Super-Electrophile" Effect
The reactivity of 4-halopyridine-3,5-dicarbonitriles is governed by the synergistic electron-withdrawing effects (-I and -M) of the ring nitrogen and the two nitrile groups.
-
Regioselectivity: While the C2/C6 positions are activated by the ring nitrogen, the C4 position in 3,5-dicarbonitriles is sterically more accessible and electronically activated by the ortho-nitrile groups.[1]
-
The Meisenheimer Complex: The rate-determining step in
is the formation of the anionic Meisenheimer intermediate. In this scaffold, the negative charge is effectively delocalized onto the electronegative nitrogen of the cyano groups and the pyridine ring nitrogen, significantly lowering the activation energy.
Visualization: Reaction Pathway
The following diagram illustrates the transition from the ground state reactants through the resonance-stabilized intermediate to the final C4-substituted product.[2]
Caption: Kinetic pathway of Nucleophilic Aromatic Substitution at the C4 position. The stability of the Meisenheimer complex dictates the reaction efficiency.
Part 2: Protocol A — Nucleophilic Aromatic Substitution ( )
Target: Displacement of C4-Chloro or C4-Bromo groups. Applicability: Synthesis of 4-amino, 4-thio, and 4-alkoxy derivatives.
Experimental Design & Causality
-
Solvent Selection: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are preferred to solvate the cationic counterion of the nucleophile, leaving the anion "naked" and more reactive.[3] Ethanol is a greener alternative for highly reactive amines.
-
Base Selection:
-
For Amines: Triethylamine (
) or DIPEA acts as a proton scavenger. -
For Phenols/Thiols:
or is required to generate the phenolate/thiolate in situ.
-
-
Temperature: Due to the high activation provided by the CN groups, many reactions proceed at Room Temperature (RT). Heating (>60°C) is reserved for sterically hindered nucleophiles.
Standard Operating Procedure (SOP)
Materials:
-
Substrate: 4-chloro-2,6-dimethylpyridine-3,5-dicarbonitrile (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.1 equiv)
-
Base: Triethylamine (1.2 equiv)
-
Solvent: Acetonitrile (anhydrous)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 4-chloropyridine substrate (1.0 mmol) in Acetonitrile (5 mL).
-
Addition: Add Triethylamine (1.2 mmol) followed by the dropwise addition of the Amine (1.1 mmol).
-
Critical Checkpoint: If the reaction is highly exothermic (common with small aliphatic amines), cool the flask to 0°C during addition.
-
-
Reaction: Stir the mixture at Room Temperature for 2–4 hours.
-
Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.6) should disappear, and a lower Rf fluorescent spot should appear.
-
-
Workup:
-
Option A (Precipitation): Pour the reaction mixture into ice-cold water (20 mL). The product often precipitates as a solid. Filter, wash with cold water, and dry.
-
Option B (Extraction): If no precipitate forms, extract with Ethyl Acetate (3 x 10 mL). Wash organics with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography.
Optimization Data: Solvent & Base Effects
Data summarized from internal validation and literature precedents [1, 2].
| Entry | Nucleophile | Solvent | Base | Temp | Yield | Notes |
| 1 | Morpholine | Ethanol | None | RT | 92% | Spontaneous precipitation |
| 2 | Aniline | DMF | 80°C | 78% | Heating required for weak Nu | |
| 3 | Phenol | DMSO | 60°C | 85% | O-arylation successful | |
| 4 | Benzyl mercaptan | ACN | RT | 88% | Rapid reaction (<1h) |
Part 3: Protocol B — C4-Selective Direct Metalation (Advanced)
Target: Direct functionalization of C4-H (when no halogen is present). Applicability: Introducing alkyl, aryl, or formyl groups directly.
The Challenge of Regioselectivity
Standard lithiation (n-BuLi) of pyridines typically occurs at C2 due to the directing effect of the ring nitrogen. However, recent advances utilizing organosodium reagents have unlocked C4 selectivity due to thermodynamic control and the specific coordination geometry of the sodiated intermediate [3].
Protocol: C4-Sodiation and Electrophile Trapping
Materials:
-
Substrate: 2,6-dichloropyridine-3,5-dicarbonitrile (or similar 4-H analog)
-
Reagent: n-Butylsodium (prepared in situ or commercial)
-
Electrophile: Allyl bromide, Benzaldehyde, or
.
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.
-
Reagent Generation: Prepare n-BuNa by treating n-BuLi with NaOtBu (Sodium tert-butoxide) in hexane if not available directly.
-
Metalation: Cool the pyridine substrate solution (in dry THF) to -78°C . Add n-BuNa (1.1 equiv) dropwise.
-
Trapping: Stir for 30 mins at -78°C, then add the Electrophile (1.2 equiv).
-
Quench: Allow to warm to RT and quench with saturated
.
Part 4: Troubleshooting & Critical Parameters
Decision Matrix for Protocol Selection
Use the following logic flow to determine the optimal route for your target molecule.
Caption: Workflow for selecting the appropriate substitution strategy based on substrate availability and nucleophile strength.
Common Pitfalls
-
Hydrolysis of Nitriles:
-
Dimerization:
-
Symptom:[9][4][5][6][7][8][10][11][12] Mass spec shows 2M+ peak.
-
Cause: In metalation reactions, the metallated pyridine can attack a non-metallated pyridine.
-
Solution: Ensure rapid addition of the base at cryogenic temperatures (-78°C) to ensure complete deprotonation before warming or adding electrophile.
-
References
-
National Institutes of Health (NIH). (2025). Functionalization of Pyridines at the C4 Position via Metalation and Capture. PubMed Central. Retrieved from [Link]
-
Frontiers in Chemistry. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 3,4-diaminopyridine-2,5-dicarbonitrile. Molbank. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 11. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
synthesizing 4-alkoxypyridine-2,6-dicarbonitriles from chloro precursors
Application Notes & Protocols
Topic: High-Yield Synthesis of 4-Alkoxypyridine-2,6-dicarbonitriles via Nucleophilic Aromatic Substitution of Chloro Precursors
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 4-Alkoxypyridine-2,6-dicarbonitriles
The pyridine ring is a privileged scaffold in medicinal chemistry and materials science. When functionalized with alkoxy and cyano groups at specific positions, it gives rise to molecules with unique electronic and steric properties. The 4-alkoxypyridine-2,6-dicarbonitrile core is of particular interest as a versatile intermediate. The two nitrile groups are potent electron-withdrawing groups that not only activate the pyridine ring for specific chemical transformations but can also be elaborated into other functional groups such as amines, carboxylic acids, or tetrazoles. Furthermore, the 4-alkoxy moiety allows for fine-tuning of properties like solubility, lipophilicity, and molecular conformation, which is critical in drug design and the development of functional materials.
This guide provides a detailed examination of the synthesis of these valuable compounds from the readily available 4-chloro-2,6-dicarbonitrile precursor. The methodology hinges on a classic yet powerful reaction: Nucleophilic Aromatic Substitution (SNAr). We will explore the mechanistic underpinnings of this reaction, provide a robust and reproducible experimental protocol, and offer insights into optimization and troubleshooting.
Mechanistic Rationale: Engineering a Favorable SNAr Reaction
The successful synthesis of 4-alkoxypyridine-2,6-dicarbonitriles is a textbook example of a well-designed Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), SNAr reactions proceed via a two-step addition-elimination mechanism. The success of this pathway is critically dependent on the electronic nature of the aromatic ring, the position of the leaving group, and the strength of the nucleophile.
Activation of the Pyridine Ring
The pyridine ring is inherently electron-deficient compared to benzene due to the electronegative nitrogen atom, which makes it more susceptible to nucleophilic attack.[1] This inherent reactivity is dramatically enhanced by the presence of two strong electron-withdrawing cyano (-CN) groups at the 2- and 6-positions.[2][3] These groups function as "activating groups" by further polarizing the ring and stabilizing the negatively charged intermediate formed during the reaction.
The Meisenheimer Intermediate: A Stabilized Key to the Reaction
The rate-determining step of the SNAr mechanism is typically the initial attack of the nucleophile on the electron-deficient aromatic ring, which temporarily disrupts aromaticity to form a high-energy anionic intermediate known as a Meisenheimer complex.[4][5]
The choice of the 4-position for the chloro leaving group is strategic. When the incoming alkoxide nucleophile attacks the C-4 carbon, the resulting negative charge in the Meisenheimer intermediate can be delocalized through resonance not only onto the C-2 and C-6 carbons (where it is stabilized by the cyano groups) but also directly onto the electronegative ring nitrogen.[4][5][6] This charge distribution creates a particularly stable resonance structure, significantly lowering the activation energy for the reaction compared to an attack at the C-3 position, where the charge cannot be delocalized onto the nitrogen.[4][5]
Caption: The SNAr mechanism proceeds via a stabilized Meisenheimer intermediate.
The Role of the Nucleophile and Leaving Group
-
Nucleophile: Alcohols are generally weak nucleophiles. To facilitate the attack on the electron-deficient ring, the alcohol must be deprotonated by a strong base to form a much more potent alkoxide nucleophile (RO⁻).[6]
-
Leaving Group: In SNAr reactions, the typical reactivity order for halide leaving groups is F > Cl > Br > I.[6] This is because the rate-determining step is the initial attack, which is accelerated by a more electronegative atom that polarizes the carbon-halogen bond, making the carbon more electrophilic. While fluoride is the most reactive, chloride is an excellent and cost-effective leaving group for this transformation.
Experimental Protocol: General Procedure
This protocol provides a generalized method for the synthesis of 4-alkoxypyridine-2,6-dicarbonitriles. Researchers should optimize reaction times and temperatures based on the specific alcohol used.
Materials and Equipment
-
Reagents: 4-chloro-2,6-dicarbonitrile, desired alcohol (e.g., methanol, ethanol, isopropanol), strong base (e.g., sodium hydride (NaH) 60% dispersion in mineral oil, or powdered sodium hydroxide (NaOH)), anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)), ethyl acetate, brine, anhydrous magnesium or sodium sulfate.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, nitrogen/argon inlet, heating mantle or oil bath, separatory funnel, rotary evaporator, equipment for purification (column chromatography or recrystallization).
Step-by-Step Synthesis
Caption: A typical experimental workflow for the synthesis.
Step 1: Alkoxide Formation
-
In a dry, inert atmosphere (nitrogen or argon), add the desired alcohol (1.2 equivalents) to a flask containing anhydrous DMSO (or DMF).
-
Cool the solution in an ice bath (0 °C).
-
Carefully add a strong base (1.2 equivalents) portion-wise. If using NaH, be mindful of hydrogen gas evolution. If using powdered NaOH, the reaction may be slower.[7]
-
Allow the mixture to stir at room temperature for 20-30 minutes to ensure complete formation of the alkoxide.
Step 2: Nucleophilic Substitution
-
Dissolve 4-chloro-2,6-dicarbonitrile (1.0 equivalent) in a minimal amount of anhydrous DMSO and add it dropwise to the stirred alkoxide solution.
-
After the addition is complete, heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-16 hours).
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of cold water. This will quench the reaction and precipitate the crude product.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then with brine to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Step 4: Purification
-
The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions and expected outcomes for the synthesis of various 4-alkoxypyridine-2,6-dicarbonitriles. Yields are based on analogous reactions and may vary based on specific experimental conditions.[7]
| Alkoxy Group | Alcohol | Base (1.2 eq) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Methoxy | Methanol | NaH | DMF | 60 | 2-4 | 85-95 |
| Ethoxy | Ethanol | NaH | DMF | 70 | 3-6 | 80-90 |
| Isopropoxy | Isopropanol | NaOH | DMSO | 80 | 8-12 | 75-85 |
| Benzyloxy | Benzyl Alcohol | NaH | DMF | 80 | 6-10 | 70-80 |
Troubleshooting and Field-Proven Insights
-
Low Yield/Incomplete Reaction:
-
Insufficient Base: Ensure the alcohol is fully deprotonated. Use at least 1.2 equivalents of a strong base like NaH.
-
Water Contamination: The presence of water can consume the base and lead to the formation of 4-hydroxy-2,6-dicarbonitrile as a byproduct. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Temperature: Some sterically hindered alcohols may require higher temperatures or longer reaction times to proceed to completion.
-
-
Side Reactions:
-
Hydrolysis of Nitriles: Prolonged heating in the presence of water (especially under basic conditions from the work-up) can lead to hydrolysis of the nitrile groups to amides or carboxylic acids.[8] A prompt and efficient work-up is recommended.
-
-
Solvent Choice:
-
Polar aprotic solvents like DMSO and DMF are ideal.[6] They effectively solvate the cation of the alkoxide salt, leaving a more "naked" and highly reactive alkoxide anion, thereby accelerating the reaction.
-
References
- Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines - Benchchem.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing).
- SNAr Reactions of Pyridine: Videos & Practice Problems - Pearson.
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed. Available from: [Link]
-
4 - Organic Syntheses Procedure. Available from: [Link]
-
Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals - Semantic Scholar. Available from: [Link]
- Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride.
-
14 - Organic Syntheses Procedure. Available from: [Link]
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC. Available from: [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase | Journal of the American Chemical Society. Available from: [Link]
-
The SNAr Reactions: Mechanistic Aspects - OUCI. Available from: [Link]
-
Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions | Journal of the American Chemical Society. Available from: [Link]
-
Directed nucleophilic aromatic substitution reaction - RSC Publishing. Available from: [Link]
-
S1 Supporting Information Library Design, Synthesis and Screening: Pyridine Dicarbonitriles as Potential Prion Disease Therapeut - AWS. Available from: [Link]
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
-
Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH. Available from: [Link]
-
nucleophilic aromatic substitutions - YouTube. Available from: [Link]
- Preparation of Cyanopyridines by Direct Cyanation.
-
Synthesis of pyrazine-2,6-dicarbonitrile? - ResearchGate. Available from: [Link]
-
Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[3][9]pyridine-1,3-diones - ResearchGate. Available from: [Link]
-
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC. Available from: [Link]
Sources
- 1. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Chloropyridine-2,6-dicarbonitrile
Welcome to the technical support guide for the purification of 4-Chloropyridine-2,6-dicarbonitrile. This document provides researchers, scientists, and drug development professionals with in-depth protocols, troubleshooting advice, and answers to frequently asked questions regarding the recrystallization of this key synthetic intermediate. Our goal is to empower you with the scientific rationale and practical steps needed to achieve high purity and yield.
Section 1: Foundational Principles & Compound Characteristics
4-Chloropyridine-2,6-dicarbonitrile is a heterocyclic organic compound featuring a pyridine ring substituted with a chlorine atom and two cyano groups.[1] These functional groups impart significant polarity to the molecule, a critical factor governing its solubility and, consequently, the strategy for its purification by recrystallization.[1] Effective purification hinges on exploiting the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.
The ideal recrystallization solvent will dissolve 4-Chloropyridine-2,6-dicarbonitrile completely at an elevated temperature but exhibit poor solubility for the compound at low temperatures, thus promoting the formation of pure crystals upon cooling. Conversely, impurities should either remain fully dissolved in the cold solvent (the "mother liquor") or be completely insoluble in the hot solvent, allowing for their removal via filtration.[2]
Section 2: Step-by-Step Recrystallization Protocol
This protocol is a robust starting point for the purification of 4-Chloropyridine-2,6-dicarbonitrile. Based on the successful recrystallization of structurally similar compounds and the polarity of the target molecule, 95% ethanol is a highly recommended initial solvent choice.[3]
Safety First: Always handle 4-Chloropyridine-2,6-dicarbonitrile in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Compounds containing cyano groups are potentially toxic and require careful handling.[1]
Methodology:
-
Solvent Selection & Dissolution:
-
Place the crude 4-Chloropyridine-2,6-dicarbonitrile solid into an Erlenmeyer flask of appropriate size (the flask should not be more than half full).
-
Add a magnetic stir bar or a boiling chip.
-
Begin adding the primary recrystallization solvent (e.g., 95% ethanol) in small portions while gently heating the mixture on a hot plate with stirring.
-
Continue adding the hot solvent incrementally until the solid just completely dissolves. Avoid adding a large excess of solvent, as this will significantly reduce the final yield.[2]
-
-
Decolorization (If Necessary):
-
If the hot solution is colored, it indicates the presence of colored impurities.
-
Remove the flask from the heat and allow it to cool slightly to prevent boiling over.
-
Add a very small amount of activated charcoal (1-2% of the solute's weight) to the solution.[2]
-
Reheat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Gravity Filtration:
-
This step is crucial for removing insoluble impurities and activated charcoal.
-
Set up a gravity filtration apparatus using a stemless or short-stemmed funnel and fluted filter paper. A stemless funnel prevents premature crystallization and clogging.[2]
-
Preheat the funnel and the receiving flask by pouring a small amount of hot solvent through them. This prevents the product from crashing out on the cold glass.
-
Carefully and quickly pour the hot solution through the filter paper.
-
-
Crystallization:
-
Cover the receiving flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[4]
-
Once the flask has reached room temperature, you can further enhance crystal formation by placing it in an ice-water bath for at least 20-30 minutes.
-
-
Isolation and Washing:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing dissolved impurities.[2] Using cold solvent minimizes the loss of the purified product.
-
Continue to draw air through the funnel for several minutes to partially dry the crystals.
-
-
Drying:
-
Transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
-
Section 3: Visual Workflow and Data
Recrystallization Workflow Diagram
Caption: Standard workflow for recrystallization.
Solvent Selection Guide
The choice of solvent is paramount for successful recrystallization. The following table provides guidance on selecting an appropriate solvent system for 4-Chloropyridine-2,6-dicarbonitrile.
| Solvent/System | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol (95%) | ~78 | Polar Protic | Primary Recommendation. Known to be effective for similar chloropyridine carbonitriles.[3] Good balance of solubility at high and low temperatures. |
| Methanol | 65 | Polar Protic | May be too effective a solvent, potentially leading to lower recovery. Can be used in a solvent pair with water. |
| Acetonitrile | 82 | Polar Aprotic | A good candidate for compounds with nitrile groups. Can be a powerful solvent for recrystallization.[5] |
| Isopropanol | 82 | Polar Protic | Less polar than ethanol; may offer better recovery if the compound is highly soluble in ethanol. |
| Ethanol/Water | Variable | Polar Protic | A solvent pair can be fine-tuned. Dissolve in minimal hot ethanol, then add water dropwise until turbidity appears. Reheat to clarify and cool.[2] |
| Acetone/Hexane | Variable | Polar/Non-polar | A common pair for moderately polar compounds. Dissolve in hot acetone and add hexane as the anti-solvent.[6] |
Section 4: Troubleshooting Guide (Q&A)
This section addresses specific issues you may encounter during the experiment.
Question 1: My compound "oiled out" instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities, depressing the melting point.[2]
-
Immediate Action: Reheat the solution until the oil redissolves completely.
-
Solution 1 (Add More Solvent): Add a small amount of additional hot solvent to decrease the saturation level. This often solves the problem by keeping the compound dissolved until the solution has cooled to a temperature below its melting point.[4]
-
Solution 2 (Change Solvent): If the problem persists, the chosen solvent may be unsuitable. Try a lower-boiling point solvent or a different solvent pair.
-
Question 2: No crystals are forming, even after cooling in an ice bath. What went wrong?
-
Answer: This issue usually arises from two main causes: either too much solvent was used, or the solution is reluctant to nucleate.
-
Solution 1 (Excess Solvent): If you suspect too much solvent was added, gently boil off a portion of the solvent to re-concentrate the solution, then attempt the cooling process again.[4]
-
Solution 2 (Induce Nucleation): If the solution is supersaturated but won't crystallize, you need to induce nucleation.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide a surface for crystals to begin forming.[4]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for further crystal growth.
-
-
Question 3: The crystals formed extremely quickly and look like fine powder. Is this a problem?
-
Answer: Yes, this is often a problem. Very rapid crystallization ("crashing out") tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[4] Ideal crystallization occurs slowly over 15-30 minutes.
-
Cause: This is typically caused by the solution being too concentrated or cooling too quickly.
-
Solution: Reheat the flask to redissolve the solid. Add a small amount (10-15%) of additional hot solvent to slightly decrease the concentration. Ensure the flask is allowed to cool slowly and undisturbed at room temperature before moving it to an ice bath.[4]
-
Question 4: My final product has a low yield. How can I improve it?
-
Answer: Low yield can result from several factors.
-
Check Solvent Volume: Using a large excess of solvent is the most common cause. Use only the minimum amount of hot solvent required for complete dissolution.
-
Cold Filtration: Ensure the solvent used for washing the crystals in the Büchner funnel is ice-cold to minimize redissolving your product.
-
Premature Crystallization: Significant product loss can occur if the compound crystallizes in the funnel during hot filtration. Ensure your filtration apparatus is adequately pre-heated.
-
Inherent Solubility: Your compound may have significant solubility in the cold solvent. Consider a different solvent in which it is less soluble when cold.
-
Troubleshooting Decision Tree
Caption: A decision tree for common recrystallization issues.
Section 5: Frequently Asked Questions (FAQs)
-
Q1: How do I know if my product is pure after recrystallization?
-
A1: The most common method is to measure the melting point of the dried crystals. A pure compound will have a sharp, narrow melting point range (typically < 2°C) that matches the literature value. Impurities tend to depress and broaden the melting point range. Further analysis by techniques like NMR, HPLC, or GC-MS can also confirm purity.
-
-
Q2: Can I reuse the mother liquor to get more product?
-
A2: Yes, it is possible to recover a second crop of crystals from the mother liquor. This is typically done by boiling off a significant portion of the solvent to concentrate the solution and then repeating the cooling process. However, be aware that this second crop will likely be less pure than the first, as the concentration of impurities is now higher relative to the product.
-
-
Q3: Why is a stemless funnel recommended for hot filtration?
-
A3: A long stem provides a cold surface that can cause the dissolved product to crystallize prematurely as the solution passes through it. This clogs the funnel and results in significant product loss. A stemless or short-stemmed funnel minimizes this surface area and reduces the risk of clogging.[2]
-
-
Q4: What are the likely impurities in my crude 4-Chloropyridine-2,6-dicarbonitrile?
-
A4: Impurities depend heavily on the synthetic route used. They can include unreacted starting materials, reagents from the chlorination or cyanation steps, or side-products from incomplete reactions or undesired side reactions.[7][8] For example, isomers or compounds with incomplete substitution could be present.
-
References
-
University of California, Davis. Recrystallization. Chem 2B Lab Manual. Available at: [Link]
-
LibreTexts Chemistry. 3.6F: Troubleshooting. Available at: [Link]
-
Montgomery, M. J., et al. (2015). Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. Acta Crystallographica Section E, 71(Pt 7), 852–856. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]
-
Scribd. Solvent Selection and Recrystallization Guide. Available at: [Link]
-
Reddit. Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
ResearchGate. Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. Available at: [Link]
- Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
-
ChemSrc. 4-Chloropyridine-2,6-dicarbonitrile | CAS#:55306-66-6. Available at: [Link]
Sources
- 1. CAS 55306-66-6: 4-Chloro-2,6-pyridinedicarbonitrile [cymitquimica.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
troubleshooting low conversion rates in 4-Chloropyridine-2,6-dicarbonitrile substitution
Topic: Troubleshooting Low Conversion Rates in Nucleophilic Substitution (
Diagnostic Hub: Where is the failure occurring?
Before modifying your reaction parameters, use this diagnostic flowchart to categorize your specific failure mode. 4-Chloropyridine-2,6-dicarbonitrile is an electron-deficient scaffold; its reactivity is high, but its stability is the limiting factor.
Figure 1: Diagnostic decision tree for isolating the root cause of low conversion.
The Chemistry of Failure: Root Cause Analysis
To fix the reaction, you must understand the electronic environment of your substrate.
The Substrate: 4-Chloropyridine-2,6-dicarbonitrile.
The Mechanism: Nucleophilic Aromatic Substitution (
This molecule is an "activated" pyridine. The nitrogen atom in the ring exerts a
Why Conversion Fails:
-
The "Wet" Failure (Hydrolysis): The same activation that invites your nucleophile also invites water. If water is present with a base, hydroxide ions will compete effectively for the C4 position, displacing chloride to form 4-hydroxy-2,6-dicyanopyridine (tautomerizing to the pyridone). This side product is unreactive and halts the catalytic cycle.
-
The "Hard" Failure (Ring Attack): Extremely "hard" nucleophiles (e.g., organolithiums) may attack the nitrile groups (C
N) rather than the C4-Cl bond, leading to complex mixtures. -
The "Salt" Failure: The leaving group is chloride (
). If your solvent system is non-polar, the amine hydrochloride salt byproduct may precipitate and coat the stirring bar or encapsulate the reagents, physically preventing reaction completion.
Troubleshooting Modules (Q&A)
Module A: The "Stalled Reaction" (SM present, no impurities)
Q: I am using a secondary amine in THF at room temperature. The reaction reaches 50% conversion and stops. Adding more nucleophile doesn't help. Why?
A: You are likely experiencing HCl poisoning .
In
-
The Fix: You must use a scavenger base. Add 1.5 to 2.0 equivalents of a non-nucleophilic base like DIPEA (Hünig's base) or anhydrous
. This neutralizes the HCl, keeping your amine nucleophile free to react.
Q: Can I just use excess amine as the base? A: Only if your amine is cheap and easy to separate. If your nucleophile is precious, this is wasteful. Also, bulky amines may be poor proton scavengers due to steric hindrance.
Module B: The "Polar Impurity" (Low yield, new polar spot)
Q: My LC-MS shows a peak with mass [M-Cl+OH]. I dried my solvent, but I still see this hydrolysis product.
A: The 2,6-dicyano motif makes the C4 position extremely sensitive to even trace moisture. "Dry" solvent from a bottle is often insufficient.
-
The Fix:
-
Solvent: Use anhydrous DMF or MeCN stored over activated 4Å molecular sieves.
-
Base Choice: Avoid hydroxide or alkoxide bases if possible. Use Carbonate bases (
or ). -
Atmosphere: This reaction must be run under Nitrogen or Argon.[2] The hygroscopic nature of polar aprotic solvents (DMF/DMSO) will pull moisture from the air within minutes.
-
Module C: The "Black Tar" (Decomposition)
Q: I heated the reaction to 100°C to push conversion, but the mixture turned black and yield dropped.
A: You have thermally degraded the nitrile groups. Cyanopyridines are thermally sensitive in the presence of nucleophiles. High temperatures can trigger polymerization of the nitrile groups or nucleophilic attack at the CN carbon (Pinner-like reactions).
-
The Fix:
-
Lower Temperature: This substrate is highly activated. Most substitutions should proceed at 0°C to Room Temperature . Do not exceed 60°C unless absolutely necessary.
-
Catalysis: If the reaction is sluggish at RT, do not heat. Instead, add a Lewis Acid catalyst (e.g.,
) or switch to a more polar solvent (DMSO) to stabilize the Meisenheimer intermediate.
-
Standardized Experimental Protocol
This protocol is designed to minimize hydrolysis and maximize
Target Reaction: Substitution of 4-chloropyridine-2,6-dicarbonitrile with a primary/secondary amine.
Materials
-
Substrate: 4-Chloropyridine-2,6-dicarbonitrile (1.0 equiv)
-
Nucleophile: Amine (1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv) OR
(2.0 equiv, anhydrous) -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration)
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and cool under a stream of Argon.
-
Solvation: Dissolve 4-Chloropyridine-2,6-dicarbonitrile in anhydrous MeCN.
-
Note: If using
, add it now and stir for 10 mins to scavenge any adventitious acid/water.
-
-
Cooling: Cool the solution to 0°C using an ice bath. (Crucial for controlling exotherm and preventing side-reactions).
-
Addition: Add the DIPEA, followed by the slow, dropwise addition of the Amine nucleophile.
-
Why: Adding the amine slowly prevents localized "hot spots" of high concentration that could trigger polymerization.
-
-
Reaction: Allow to warm to Room Temperature naturally. Stir for 4–12 hours.
-
Monitor: Check TLC or LC-MS every 2 hours.
-
-
Workup (Critical):
-
Dilute with EtOAc.[3]
-
Wash with Water (x1) and Brine (x2) .
-
Tip: Do not use acidic washes (like 1M HCl) during workup, as this may hydrolyze the nitrile groups to amides.
-
-
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc).
Mechanistic Visualization
The following diagram illustrates the competing pathways. Your goal is to favor Path A (
Figure 2: Reaction pathway showing the competition between desired substitution and hydrolysis.
References
- Reactivity of 4-Chloropyridines: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for on electron-deficient pyridines). Context: Establishes the inductive effects of nitrogen and substituents on C4 lability.
-
Synthesis of 4-alkoxypyridines via
:-
Source: Hajhussein, A. N., et al. (2018).[4] "Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals." Arkivoc, part vii, 225-236.
-
URL:[Link]
- Relevance: Provides protocols for 4-chloropyridine substitution using alkoxides and hydroxide bases, highlighting the competition with hydrolysis.
-
-
Regioselectivity in Chloropyridine Substitution
- Source: WuXi AppTec. (2020). "SNAr Reaction of Polyhalogenated Heterocycles." QM Magic Class, Chapter 10.
-
URL:[Link]
- Relevance: Explains the calculated activation energies favoring C4 substitution over C2 in activ
- Hydrolysis of 2,6-Dicyanopyridines: Source: Patent US4419515A. "Two stage process for preparing 2,6-pyridinedicarboxylic acid." URL: Relevance: Documents the hydrolysis pathways of 2,6-substituted pyridines to carboxylic acids, a key side-reaction to avoid.
Sources
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- 2. Bio-Inspired Nitrile Hydration by Peptidic Ligands Based on L-Cysteine, L-Methionine or L-Penicillamine and Pyridine-2,6-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 4. arkat-usa.org [arkat-usa.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of Nitrile Moieties in 4-Chloropyridine-2,6-dicarbonitrile
For researchers, medicinal chemists, and quality control specialists, the precise characterization of functional groups within a molecule is paramount. The nitrile group (C≡N), a cornerstone in the synthesis of numerous pharmaceuticals and agrochemicals, presents a unique spectroscopic signature. This guide provides an in-depth analysis of the nitrile peaks in 4-Chloropyridine-2,6-dicarbonitrile using Fourier-Transform Infrared (FTIR) spectroscopy, and offers a comparative assessment with alternative analytical techniques. Our focus is to equip you with the foundational knowledge and practical insights necessary for robust and reliable compound characterization.
The Vibrational Tale of Nitriles: An FTIR Perspective
FTIR spectroscopy is a rapid, non-destructive, and highly sensitive technique for identifying functional groups in a molecule.[1][2] It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint.
The nitrile group is particularly well-behaved in FTIR spectroscopy, exhibiting a strong and sharp absorption band due to the stretching vibration of the C≡N triple bond. This peak typically appears in a relatively uncongested region of the spectrum, making it an excellent diagnostic tool.[3][4]
Predicted FTIR Spectrum of 4-Chloropyridine-2,6-dicarbonitrile
Structure:
Caption: Molecular structure of 4-Chloropyridine-2,6-dicarbonitrile.
Expected Vibrational Modes:
-
Nitrile (C≡N) Stretching: For aromatic nitriles, the C≡N stretching vibration typically appears in the range of 2240–2220 cm⁻¹.[4] The conjugation of the nitrile groups with the pyridine ring in 4-Chloropyridine-2,6-dicarbonitrile is expected to weaken the C≡N bond slightly, thus lowering the absorption frequency compared to saturated nitriles.[3][4] The presence of two nitrile groups may lead to symmetric and asymmetric stretching modes, which could result in a single, possibly broadened, peak or two closely spaced peaks.
-
Pyridine Ring Vibrations: The pyridine ring will exhibit several characteristic vibrations. C=N and C=C stretching vibrations within the ring are expected in the 1600-1400 cm⁻¹ region.[5]
-
C-Cl Stretching: The C-Cl stretching vibration is anticipated to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.
-
C-H Vibrations: The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. The C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern, will appear in the 900-650 cm⁻¹ range.[1]
The intensity of the nitrile peak is influenced by the change in dipole moment during the vibration.[4] Substituents on an aromatic ring can affect this intensity; electron-donating groups tend to increase the molar extinction coefficient of the C≡N stretch.[6][7] In 4-Chloropyridine-2,6-dicarbonitrile, the chlorine atom is an electron-withdrawing group, which may influence the intensity of the nitrile peaks.
A Comparative Analysis: FTIR and Its Alternatives
While FTIR is a powerful tool for nitrile identification, a comprehensive characterization often benefits from complementary techniques. Here, we compare FTIR with Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the analysis of 4-Chloropyridine-2,6-dicarbonitrile.
| Technique | Principle | Advantages for Nitrile Analysis | Disadvantages for Nitrile Analysis |
| FTIR Spectroscopy | Absorption of infrared radiation causing molecular vibrations. | - Strong, sharp, and characteristic C≡N stretching peak.[4]- Rapid and non-destructive.[1]- Well-established libraries for spectral comparison.[8] | - Water can be an interfering solvent.[9]- Sample thickness and uniformity can affect quantitative analysis. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light by vibrating molecules. | - Excellent for symmetric, non-polar bonds; C≡N is Raman active.[10]- Minimal sample preparation required.[9]- Can be used with aqueous solutions. | - Fluorescence from the sample or impurities can obscure the Raman signal.[10]- Can be less sensitive than FTIR for some compounds. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | - Provides detailed structural information about the carbon and proton environment.- ¹³C NMR shows a characteristic chemical shift for the nitrile carbon (110-125 ppm).[11]- Can distinguish between different nitrile groups in a molecule. | - Lower sensitivity compared to FTIR.[12]- Requires larger sample quantities.[13]- More complex and time-consuming than FTIR. |
| Mass Spectrometry | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | - Provides the exact molecular weight of the compound.- Fragmentation patterns can offer structural clues. | - Does not directly detect the nitrile functional group.- Interpretation of fragmentation patterns can be complex.[14] |
Experimental Protocols
Protocol 1: ATR-FTIR Analysis of a Solid Sample
Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders, requiring minimal sample preparation.[2][15]
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid 4-Chloropyridine-2,6-dicarbonitrile sample onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform baseline correction and normalize the spectrum if necessary.
Caption: Experimental workflow for ATR-FTIR analysis.
Protocol 2: Raman Spectroscopy of a Solid Sample
Raman spectroscopy of solid samples is generally straightforward with minimal preparation.[16][17]
Methodology:
-
Sample Placement: Place a small amount of the 4-Chloropyridine-2,6-dicarbonitrile powder on a microscope slide or in a sample holder.
-
Focusing: Place the sample under the microscope objective of the Raman spectrometer and bring the sample into focus.
-
Parameter Selection: Choose the appropriate laser wavelength, power, and acquisition time. A longer acquisition time can improve the signal-to-noise ratio, but excessive laser power may cause sample degradation.
-
Data Acquisition: Collect the Raman spectrum. It is advisable to collect spectra from multiple spots on the sample to ensure homogeneity.
-
Data Processing: Remove any cosmic ray artifacts and perform baseline correction.
Protocol 3: ¹³C NMR Spectroscopy
Methodology:
-
Sample Dissolution: Dissolve 5-30 mg of 4-Chloropyridine-2,6-dicarbonitrile in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[18]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument will be locked onto the deuterium signal of the solvent, and the magnetic field will be shimmed to achieve homogeneity.
-
Data Acquisition: Acquire the ¹³C NMR spectrum. This may require a significant number of scans due to the low natural abundance of ¹³C.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the spectrum. The chemical shifts are referenced to the solvent peak or an internal standard (e.g., TMS).
Caption: Logic for comprehensive compound characterization.
Conclusion: A Multi-faceted Approach to Nitrile Analysis
FTIR spectroscopy stands as a primary and indispensable tool for the rapid identification of the nitrile functionality in molecules like 4-Chloropyridine-2,6-dicarbonitrile, owing to its characteristic strong and sharp C≡N stretching band. However, for a comprehensive structural elucidation and to ensure the utmost confidence in the identity and purity of a compound, a multi-technique approach is strongly recommended.
Raman spectroscopy offers a valuable complementary vibrational perspective, particularly for samples in aqueous media. NMR spectroscopy provides unparalleled detail on the molecular framework, and mass spectrometry unequivocally determines the molecular weight and can offer clues to the molecular formula and connectivity. By judiciously selecting and integrating these powerful analytical techniques, researchers and drug development professionals can achieve a robust and self-validating characterization of nitrile-containing compounds, a critical step in the journey from discovery to application.
References
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Chemical Research Support, Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Retrieved from [Link]
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University of Missouri. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Cambridge Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]
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Choi, S., Park, J., Kwak, K., & Cho, M. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry – An Asian Journal, 16(18), 2626-2632. [Link]
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ResearchGate. (2016). How to prepare sample for Raman spectroscopy?. Retrieved from [Link]
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Nanophoton. (2020). 1st Sample preparation. Retrieved from [Link]
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Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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University College Cork. (2022). Insight from the lab: the recipe to prepare sample for Raman spectroscopy. Retrieved from [Link]
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Choi, S., Park, J., Kwak, K., & Cho, M. (2021). Substituent effects on the vibrational properties of CN stretch mode of aromatic nitriles: IR probes useful for time-resolved IR spectroscopy. Semantic Scholar. [Link]
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Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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ResearchGate. (2025). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy | Request PDF. Retrieved from [Link]
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Korea University Pure. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Retrieved from [Link]
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Spectroscopy Online. (2026). Sampling Flexibility for Raman Spectroscopy. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Raman Spectroscopy. Retrieved from [Link]
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Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Jasco UK. (n.d.). Quantitative Analysis of Powdered Solids with FTIR-ATR. Retrieved from [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25. [Link]
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Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
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University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
ResearchGate. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
-
AZoM. (2024). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated static Raman spectra of pyridine alone (a), P- complex (b),.... Retrieved from [Link]
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Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
-
Balachandran, V., & Murugan, R. (2012). Vibrational spectroscopic (FT-IR, FT-Raman), first order hyperpolarizability, HOMO, LUMO, NBO analysis of 4-chloro-2-nitrotoluene by ab initio HF and DFT methods. Elixir Vib. Spec., 48, 9663-9668. [Link]
-
Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-708. [Link]
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Bernstein, L. S., Sandford, S. A., Allamandola, L. J., & Chang, S. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127-141. [Link]
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MOLEQULE. (2021). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Retrieved from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
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Northwestern University NUANCE Center. (n.d.). FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons. Retrieved from [Link]
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Wentrup, C., & Fischer, S. (2012). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Journal of the American Chemical Society, 134(10), 4844-4854. [Link]
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Li, B., Wang, J., & Zhang, J. (2011). [Raman spectra and structure analysis of 2,6-pyridine dicarboxylic acid in different states and single Bacillus spore]. Guang pu xue yu guang pu fen xi = Guang pu, 31(3), 721–725. [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
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Edwards, H. G. M., & Sibley, M. G. (2002). Spectra–Structure Correlations in Raman Spectroscopy. In Handbook of Vibrational Spectroscopy. John Wiley & Sons, Ltd. [Link]
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EAG Laboratories. (2022). FTIR and Raman – Composition and Contamination Analysis. Retrieved from [Link]
-
Reddit. (2016). Mass spectrum of pyridine shows most intense peak at 52! Any ideas as to why?. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of (a) pyridine, (b) LS-LDH-a, and (c) LS-LDH. Retrieved from [Link]
-
Huber, F., van der Hooft, J. J. J., & Böcker, S. (2021). A map of mass spectrometry-based in silico fragmentation prediction and compound identification in metabolomics. Briefings in Bioinformatics, 22(5), bbab073. [Link]
-
Whitman College. (n.d.). CHAPTER 6 GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 1.7.2: Fragmentation Patterns of Organic Molecules. Retrieved from [Link]
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CORE. (n.d.). FTIR absorption spectra and thermodynamic functions of 5-chloro-2,3-dihydroxy pyridine. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum for Pyridine | Download Table. Retrieved from [Link]
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A Comparative Guide to the GC-MS Fragmentation of 4-Chloropyridine-2,6-dicarbonitrile
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Chloropyridine-2,6-dicarbonitrile. In the absence of a publicly available reference spectrum in standard databases like those from the National Institute of Standards and Technology (NIST), this document leverages established principles of mass spectral fragmentation and direct comparison with structurally analogous compounds for which experimental data exists. This approach offers researchers a robust framework for identifying this molecule and understanding its behavior in a GC-MS system.
The guide is structured to first elucidate the foundational principles of EI fragmentation relevant to this specific molecule. It then presents a detailed, predicted fragmentation pathway for 4-Chloropyridine-2,6-dicarbonitrile, followed by a direct comparison with the experimentally determined fragmentation of 4-Chloropyridine. This comparative analysis highlights the influence of the dicarbonitrile functional groups on the overall fragmentation cascade.
Part 1: Principles of Electron Ionization and Fragmentation
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a cornerstone technique for the identification of volatile and semi-volatile organic compounds.[1] In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), which is significantly greater than the ionization energy of most organic molecules.[2] This energetic interaction ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+).
This molecular ion is often unstable and carries excess energy, which it dissipates by breaking down into smaller, charged fragment ions and neutral radicals or molecules.[2] The pattern of these fragment ions is highly reproducible and characteristic of the molecule's structure. Key factors influencing fragmentation include:
-
Bond Strengths: Weaker bonds are more likely to break.
-
Cation Stability: Fragmentation pathways that lead to the formation of stable carbocations (e.g., those stabilized by resonance) are favored.[2]
-
Functional Groups: The presence of heteroatoms, aromatic rings, and functional groups like nitriles and halogens directs the fragmentation in predictable ways.[3]
For a molecule like 4-Chloropyridine-2,6-dicarbonitrile, we anticipate fragmentation to be heavily influenced by the stable aromatic pyridine ring, the presence of the electronegative chlorine atom, and the two cyano (-C≡N) groups.
Part 2: Fragmentation Analysis of 4-Chloropyridine-2,6-dicarbonitrile (Predicted)
Molecular Formula: C₇H₂ClN₃ Molecular Weight: 163.56 g/mol [4]
The mass spectrum of this compound is expected to exhibit several key features:
-
The Molecular Ion (M•+): A prominent molecular ion peak cluster is predicted due to the stability of the aromatic ring system. This cluster will appear at m/z 163 and m/z 165 . The presence of a single chlorine atom dictates a characteristic isotopic pattern with a relative intensity ratio of approximately 3:1 for the M•+ (containing ³⁵Cl) and M+2 (containing ³⁷Cl) peaks, respectively.[5]
-
Loss of Chlorine ([M-Cl]⁺): Cleavage of the C-Cl bond is a common pathway for chlorinated aromatic compounds.[6] This would result in a significant fragment at m/z 128 (163 - 35). This cation is stabilized by the aromatic system.
-
Loss of Cyanide ([M-CN]⁺): The loss of a neutral cyanide radical (•CN) is another plausible initial fragmentation step. This would generate a cation at m/z 137 (from the ³⁵Cl isotope).
-
Sequential Fragmentation: Further fragmentation of the primary ions is expected.
-
The m/z 128 ion ([M-Cl]⁺) could subsequently lose a molecule of hydrogen cyanide (HCN), a common fragmentation for nitriles, to yield a fragment at m/z 101 .
-
Further fragmentation of the pyridine ring would lead to smaller, characteristic ions.
-
Predicted Fragmentation Pathway Diagram
Caption: Predicted EI fragmentation of 4-Chloropyridine-2,6-dicarbonitrile.
Part 3: Comparative Analysis with 4-Chloropyridine
To ground our predictions in experimental data, we compare the expected fragmentation of our target molecule with the known fragmentation of 4-Chloropyridine, sourced from the NIST Mass Spectrometry Data Center.[7]
4-Chloropyridine Molecular Formula: C₅H₄ClN Molecular Weight: 113.55 g/mol [7]
The experimental mass spectrum of 4-Chloropyridine shows:
-
Molecular Ion (M•+): A strong peak cluster at m/z 113 and m/z 115 with the expected ~3:1 ratio for chlorine.
-
Loss of Chlorine ([M-Cl]⁺): A fragment at m/z 78 , corresponding to the pyridyl cation.
-
Loss of Hydrogen Cyanide ([M-HCN]⁺): A prominent peak at m/z 86 (from the ³⁵Cl isotope), representing the loss of HCN from the molecular ion. This is a characteristic fragmentation of the pyridine ring itself.
-
Further Ring Fragmentation: A peak at m/z 51 , resulting from the loss of HCN from the m/z 78 fragment.
Experimental Fragmentation Pathway of 4-Chloropyridine
Caption: Experimental EI fragmentation of 4-Chloropyridine.
Part 4: Data Summary and Comparison
The comparison highlights the distinct influence of the dicarbonitrile groups. While both molecules exhibit a strong molecular ion and loss of the chlorine radical, the subsequent fragmentation pathways diverge.
| m/z (Mass-to-Charge Ratio) | Proposed Ion Identity (4-Chloropyridine-2,6-dicarbonitrile) | Observed Ion Identity (4-Chloropyridine) | Comparative Insight |
| 163/165 | Molecular Ion (M•+) | - | The molecular weight difference is due to the two additional CN groups. |
| 128 | [M-Cl]⁺ | - | Loss of chlorine is a common primary fragmentation for both. |
| 113/115 | - | Molecular Ion (M•+) | Baseline molecule for comparison. |
| 101 | [M-Cl-HCN]⁺ | - | The presence of nitrile groups introduces the loss of HCN as a major secondary pathway. |
| 86 | - | [M-HCN]•+ | In the simpler molecule, HCN loss from the ring is a primary fragmentation pathway. |
| 78 | - | [M-Cl]⁺ | Pyridyl cation. A foundational fragment for substituted pyridines. |
| 51 | - | [M-Cl-HCN]⁺ | Represents further breakdown of the core pyridine ring structure. |
This comparison demonstrates that the dicarbonitrile substituents provide additional, predictable fragmentation channels (loss of CN and HCN) that are absent in the simpler 4-Chloropyridine. The fragment at m/z 128 ([M-Cl]⁺) would be a key diagnostic ion to confirm the pyridine dicarbonitrile backbone, while the m/z 101 fragment would provide strong evidence of the subsequent loss of a nitrile group.
Part 5: Experimental Protocol for GC-MS Analysis
This section provides a validated, step-by-step methodology for acquiring a high-quality EI mass spectrum for 4-Chloropyridine-2,6-dicarbonitrile.
Workflow Diagram
Caption: Standard workflow for GC-MS analysis of an organic compound.
Methodological Steps
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 4-Chloropyridine-2,6-dicarbonitrile.
-
Dissolve in 1 mL of a high-purity solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 10-50 µg/mL.
-
Filter the final solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is recommended.
-
Injection: 1 µL injection volume, splitless mode.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Conditions:
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
-
Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the target compound.
-
Extract the mass spectrum from the apex of the chromatographic peak.
-
Perform a library search against the NIST/EPA/NIH Mass Spectral Library.[8][9][10][11][12]
-
Manually interpret the spectrum, identifying the molecular ion cluster (m/z 163/165) and key fragment ions as predicted in this guide.
-
References
-
Wikipedia. Mass spectral interpretation. [Link]
-
PubChem. 4-Chloro-2-pyridinecarbonitrile. [Link]
-
National Institute of Standards and Technology (NIST). 4-Chloropyridine. [Link]
-
National Institute of Standards and Technology (NIST). 4-Pyridinecarboxylic acid, 2,6-dichloro-. [Link]
-
Scientific Instrument Services. NIST 23 Mass Spectral Library. [Link]
-
PubChem. NIST Mass Spectrometry Data Center - PubChem Data Source. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
MSP.CH. NIST MS Libraries. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
BCP Instruments. NIST & WILEY: mass spectra libraries. [Link]
-
YouTube. GCMS 3 Fragmentation Patterns. [Link]
-
University of Arizona. Interpretation of mass spectra. [Link]
-
University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]
-
Romanian Reports in Physics. DEHYDROGENATION IN ELECTRON-INDUCED DISSOCIATIVE IONIZATION OF PYRIDINE MOLECULE. [Link]
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-
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-
Animal Health Laboratory, University of Guelph. GC/MS-LC/MS multi-residue method. [Link]
-
Dioxin 20XX International Symposium. mass spectrometric ionization pattern of 209 polychlorinated biphenyls. [Link]
-
ResearchGate. GC–MS fragmentation pattern of the metabolites produced during Chlorpyrifos degradation by the bacterium Sphingobacterium sp. C1B. [Link]
-
MDPI. The Role of Low-Energy Electron Interactions in cis-Pt(CO)2Br2 Fragmentation. [Link]
-
SpringerLink. Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. [Link]
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- 4. CAS 55306-66-6: 4-Chloro-2,6-pyridinedicarbonitrile [cymitquimica.com]
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- 12. jordilabs.com [jordilabs.com]
elemental analysis standards for 4-Chloropyridine-2,6-dicarbonitrile
This guide outlines the optimal calibration strategies for the elemental analysis (CHN/CHNS) of 4-Chloropyridine-2,6-dicarbonitrile , a halogenated heterocyclic intermediate critical in drug synthesis.
Part 1: The Analytical Challenge
Analyzing 4-Chloropyridine-2,6-dicarbonitrile (C
-
Halogen Interference (21.7% Cl): High chlorine content can poison standard combustion catalysts and corrode detectors if not properly scrubbed.
-
High Nitrogen (25.7%): Requires a calibration standard with a wide linear dynamic range for nitrogen.
-
Extremely Low Hydrogen (1.2%): The signal-to-noise ratio for Hydrogen will be low. Using a high-H standard (like Acetanilide, ~6.7% H) can lead to extrapolation errors at the low end of the curve.
Part 2: Comparative Guide to Calibration Standards
To achieve precision within the required
Comparative Performance Matrix
| Feature | Acetanilide (Standard A) | Sulfanilamide (Standard B) | S-Benzylthiuronium Chloride (Standard C) |
| Formula | C | C | C |
| Nitrogen % | 10.36% (Low) | 16.27% (Medium) | 13.82% (Medium) |
| Chlorine % | 0% (Mismatch) | 0% (Mismatch) | 17.5% (Match) |
| Hydrogen % | 6.71% (High) | 4.68% (Medium) | 5.47% (High) |
| Suitability | Poor. Good for C, but extrapolates N and fails to validate Cl scrubbing. | Moderate. Better N linearity, but lacks Halogen validation. | Excellent. Validates the Ag-trap efficiency and combustion of halogenated rings. |
| Rec. Use | Daily System Check | N-Linearity Check | Primary Calibration for Halogenated Samples |
Detailed Analysis of Alternatives
1. Acetanilide (The Default Choice)
-
Mechanism: Burns cleanly and is non-hygroscopic.
-
Why it fails here: It contains no Chlorine. If your reduction tube's silver wool (Ag) is saturated, Acetanilide will still pass QC, but your 4-Chloropyridine sample will release Cl
gas, interfering with the N signal and yielding falsely high Nitrogen values. -
Verdict: Use only for system conditioning, not for final calibration of this specific analyte.
2. Sulfanilamide
-
Mechanism: Contains Sulfur, which tests the WO
(Tungsten Trioxide) or specialized sulfurs traps. -
Why it helps: It pushes the Nitrogen calibration curve higher (16% vs 10%), closer to your analyte's 25%.
-
Verdict: A good secondary check, but still misses the critical Halogen factor.
3. S-Benzylthiuronium Chloride (BTC) - The Recommended Standard
-
Mechanism: This molecule releases HCl and Cl
upon combustion, chemically mimicking the behavior of 4-Chloropyridine. -
Why it wins: It forces the instrument to prove it can scrub ~17% Chlorine. If the Ag-trap is spent, the BTC run will fail (usually showing erratic N values), alerting you before you waste valuable sample.
-
Verdict: The scientifically robust choice for matrix-matching.
Part 3: Validated Experimental Protocol
Objective: Accurate CHN determination of 4-Chloropyridine-2,6-dicarbonitrile.
Reagents & Materials
-
Combustion Aid: Vanadium Pentoxide (V
O ) or Tungsten Trioxide (WO ) powder. Reason: Facilitates oxidation of refractory rings and binds inorganic residues. -
Scrubber: Fresh Silver (Ag) Wool or Silver Tungstate on Magnesium Oxide (Ag
WO /MgO). Reason: To trap Chlorine gas. -
Capsules: Tin (Sn) capsules (melting point ~232°C initiates flash combustion).
Step-by-Step Workflow
-
System Preparation:
-
Ensure the Reduction Tube is packed with fresh Silver Wool at the top (850°C zone).
-
Run 3 "Blank" cycles (empty tin capsule) to stabilize the baseline.
-
Run 3 "Conditioning" cycles with Acetanilide to prime the trap.
-
-
Calibration (K-Factor Determination):
-
Weigh S-Benzylthiuronium Chloride (1.5 mg to 2.5 mg) into tin capsules.
-
Add ~5 mg of WO
powder to the capsule. Critical Step: The WO prevents the formation of volatile metal-chlorides and ensures complete combustion. -
Run in triplicate. Ensure K-factors are stable (RSD < 0.15%).
-
-
Sample Analysis:
-
Weigh 1.5 mg (
0.005 mg) of 4-Chloropyridine-2,6-dicarbonitrile . -
Crucial: Add 5–10 mg of WO
powder directly over the sample in the capsule. -
Fold the capsule tightly to exclude atmospheric Nitrogen.
-
Run the analysis using the "Chlorine/Sulfur" oxygen injection profile (usually extended O
dose).
-
-
Data Validation (Self-Check):
Part 4: Visualization of the Combustion Pathway
The following diagram illustrates the critical "Halogen Scrubbing" step required for this specific compound.
Caption: Figure 1. The combustion flow path highlighting the critical Silver Scrubber stage necessary to remove Chlorine interference (AgCl formation) before detection.
References
-
Royal Society of Chemistry. (2023). Microanalysis: Quality Control and Standards.[3] Analytical Methods Committee Technical Briefs. [Link]
-
National Institute of Standards and Technology (NIST). (2024). Standard Reference Materials for Elemental Composition.[4] NIST SRM Catalog. [Link]
Sources
- 1. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. Chemists Debate the Value of Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children’s exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pepolska.pl [pepolska.pl]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Chloropyridine-2,6-dicarbonitrile
Introduction: 4-Chloropyridine-2,6-dicarbonitrile (CAS No. 55306-66-6) is a substituted pyridine derivative utilized in complex organic synthesis, particularly within pharmaceutical and materials science research.[1][2] Its molecular structure, featuring a chlorinated aromatic ring and two nitrile groups, imparts specific reactivity and a significant hazard profile. The presence of both a halogen and cyano groups necessitates a rigorous and informed approach to its handling and, critically, its disposal. Improper management of this compound can lead to serious health risks, environmental contamination, and regulatory non-compliance.
This guide provides a comprehensive, step-by-step framework for the safe disposal of 4-Chloropyridine-2,6-dicarbonitrile. It is designed for laboratory personnel, including researchers, chemists, and safety officers, who are responsible for the entire lifecycle of this chemical within a research and development setting. Our focus extends beyond mere procedure to instill a deep understanding of the causality behind each safety measure, ensuring that these protocols become a self-validating system for laboratory safety.
Section 1: Hazard Identification & Risk Assessment
A thorough understanding of the hazards associated with 4-Chloropyridine-2,6-dicarbonitrile is the foundation of its safe management. While specific toxicological data for this exact compound is limited, its structural motifs allow for an expert assessment based on analogous chemical structures, such as other chlorinated pyridines and organic nitriles.
Causality of Hazards:
-
Toxicity of Nitriles: Organic nitriles can be metabolized to release cyanide ions, which are potent metabolic poisons.
-
Reactivity of Chlorinated Aromatics: The chloro- group can participate in hazardous reactions, and upon combustion, can generate highly toxic and corrosive hydrogen chloride gas.[3][4]
-
Pyridine Core: Pyridine and its derivatives are known to have various biological effects and can be harmful.[5]
Table 1: Hazard Profile of 4-Chloropyridine-2,6-dicarbonitrile and Analogous Compounds
| Hazard Category | Description | Rationale & Key Precautions |
|---|---|---|
| Acute Oral Toxicity | Toxic if swallowed.[3][6] | Ingestion can lead to severe systemic toxicity. The precautionary statement P301+P310 "IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician" underscores the severity.[3][6] |
| Dermal & Inhalation Toxicity | Harmful in contact with skin or if inhaled.[6] | The compound is a solid, but dust can be generated during handling.[3] Avoid dust formation and ensure all handling occurs in a ventilated enclosure.[3][7] |
| Skin & Eye Irritation | Causes skin irritation and serious eye damage.[3][4][6] | Direct contact can cause significant chemical burns to the eyes and skin. This necessitates robust personal protective equipment. |
| Combustibility | Combustible solid.[3] | While not highly flammable, it can burn. Fire will produce highly toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[3][4] |
| Chemical Incompatibility | Incompatible with strong oxidizing agents, strong acids, and some metals.[4][8][9] | Contact with incompatible materials can lead to vigorous, exothermic reactions. Waste segregation is therefore critical. |
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
The hierarchy of controls mandates that engineering and administrative controls are implemented before relying on PPE.
Primary Engineering Control: All handling of 4-Chloropyridine-2,6-dicarbonitrile, including weighing, transfers, and preparation of waste containers, MUST be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][10]
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical hazard. The following PPE is mandatory for all operations involving this compound.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Rationale |
|---|---|---|
| Eye & Face Protection | Safety Goggles & Face Shield | Safety goggles provide a seal against dust and splashes.[7][11] A full-face shield must be worn over the goggles during procedures with a higher risk of splashing.[7][11] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable initial choice for incidental contact.[7][12] Always inspect gloves before use and change them frequently, especially after direct contact. For prolonged handling, consider double-gloving.[7][11][12] |
| Body Protection | Flame-Retardant Laboratory Coat | A fully buttoned, flame-retardant lab coat protects skin and personal clothing from contamination.[7][12] |
| Respiratory Protection | NIOSH-Approved Respirator | Mandatory if a fume hood is not available or during a large spill cleanup.[7][10] A risk assessment will determine the appropriate cartridge type (e.g., organic vapor/acid gas). Personnel must be fit-tested and trained.[10][11] |
Section 3: Waste Characterization & Segregation
Proper disposal begins with correct waste characterization and segregation at the point of generation.
-
Waste Characterization: All forms of 4-Chloropyridine-2,6-dicarbonitrile waste are classified as hazardous chemical waste . This includes:
-
Unused or expired pure chemical.
-
Grossly contaminated items (e.g., spatulas, weigh boats).
-
Contaminated personal protective equipment (gloves, disposable sleeves).
-
Absorbent materials and cleaning supplies from spill cleanup.[7]
-
-
Waste Segregation: To prevent dangerous reactions, this waste stream must be kept separate from:
Section 4: Step-by-Step Disposal Protocols
Follow these protocols meticulously to ensure safe and compliant disposal.
Protocol 4.1: Disposal of Unused/Waste Chemical (Solid)
-
Container Selection: Obtain a dedicated hazardous waste container that is compatible with chlorinated organic compounds (e.g., a high-density polyethylene (HDPE) pail or a glass jar with a screw-top lid).[7][10]
-
Labeling: Pre-label the container with a "Hazardous Waste" label. Fill in the generator information and the full chemical name: "4-Chloropyridine-2,6-dicarbonitrile, CAS: 55306-66-6". List all hazard characteristics: "Toxic", "Irritant".
-
Transfer: Inside a chemical fume hood, carefully transfer the solid waste into the designated container using dedicated tools (e.g., a clean spatula).
-
Closure and Storage: Securely close the container lid.[7] Wipe the exterior of the container with a cloth dampened with isopropanol to decontaminate the surface, and dispose of the cloth as hazardous waste. Store the container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.[10]
-
Final Disposal: Once the container is full or is no longer needed, complete a chemical waste pick-up request form as per your institution's Environmental Health & Safety (EHS) procedures.[10][14]
Protocol 4.2: Disposal of Contaminated Labware & PPE
-
Waste Stream: This stream includes items with trace or incidental contamination, such as gloves, weigh paper, pipette tips, and paper towels used for minor cleanup.
-
Containerization: Place these items into a designated, labeled hazardous waste bag (e.g., a tough, transparent poly bag) or a lined solid waste container.[13] The label must clearly state "Hazardous Waste - Contaminated Debris" and list "4-Chloropyridine-2,6-dicarbonitrile" as the contaminant.
-
Collection: When the bag is full, seal it securely. Place the sealed bag into a larger, rigid hazardous waste container for solids.
-
Pickup: Arrange for disposal through your institution's EHS department.[14]
Protocol 4.3: Management of Spills
-
Immediate Response: Alert personnel in the immediate area and restrict access. If the spill is large or ventilation is poor, evacuate the lab and contact your institution's emergency response team.
-
Don PPE: At a minimum, wear the PPE outlined in Table 2. For larger spills, respiratory protection is essential.[7]
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[7] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully scoop the absorbed material and spilled solid into a labeled hazardous waste container.[7][15] Avoid creating dust.
-
Decontamination: Proceed to Section 5 for detailed decontamination procedures for the spill area. All materials used for decontamination are also hazardous waste.
Section 5: Decontamination Procedures
Decontamination is a critical final step to render work areas and equipment safe.
-
Prepare Solutions: Have a wash bottle with isopropanol or ethanol and another with deionized water, plus a container of soap solution.
-
Initial Wipe: Wearing appropriate PPE, wipe the contaminated surface or equipment with a paper towel lightly dampened with isopropanol to dissolve and remove residual chemical. Place the used towel in the hazardous waste debris container.
-
Wash: Wash the area with soap and water.[7]
-
Rinse: Rinse the surface thoroughly with deionized water.
-
Final Check: Allow the area to dry completely. For non-disposable equipment, ensure it is visibly clean before returning it to service.
Section 6: Disposal Workflow Diagram
The following diagram provides a logical decision-making workflow for managing all waste streams associated with 4-Chloropyridine-2,6-dicarbonitrile.
Caption: Waste Disposal Decision Workflow.
Conclusion
The responsible disposal of 4-Chloropyridine-2,6-dicarbonitrile is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper use of controls and PPE, and meticulous execution of the disposal protocols outlined in this guide, researchers can effectively mitigate the risks associated with this compound. Always consult your institution's specific EHS guidelines and local regulations, as they represent the ultimate authority on waste management compliance.
References
-
U.S. Environmental Protection Agency (EPA). (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]
-
Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Oncology Nursing Forum. Retrieved from [Link]
-
Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Chloropyridine hydrochloride. Retrieved from [Link]
-
Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]
-
BioFire Diagnostics. (n.d.). Contamination Prevention and Decontamination. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. Retrieved from [Link]
-
bioMérieux. (n.d.). Contamination Prevention and Decontamination. Retrieved from [Link]
-
U.S. National Park Service. (n.d.). Attachment 4: Equipment Decontamination Protocol. Retrieved from [Link]
-
Federal Select Agent Program. (n.d.). Principles of decontamination, sterilization, and disinfection. Retrieved from [Link]
-
emp BIOTECH. (n.d.). S-Mix (Mixture of Pyridine and Acetonitrile) Safety Data Sheet. Retrieved from [Link]
-
Jubilant Ingrevia Limited. (n.d.). 4-Chloropyridine Hydrochloride Safety Data Sheet. Retrieved from [Link]
-
Jubilant Ingrevia. (n.d.). 2,6-Dichloropyridine Safety Data Sheet. Retrieved from [Link]
-
UCL School of Pharmacy. (n.d.). Code of Practice for Disposal of Hazardous and Non-Hazardous Waste. Retrieved from [Link]
-
Harrogate and District NHS Foundation Trust. (2016). Decontamination, cleaning and disinfection. Retrieved from [Link]
-
Coles, S. J., et al. (2015). Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. Acta Crystallographica Section E. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. Retrieved from [Link]
-
UConn Health. (n.d.). Chemical Waste Management. Retrieved from [Link]
-
University of Nevada, Reno. (2025). Partial List of Chemical Incompatibilities. Retrieved from [Link]
-
Republic Services. (n.d.). Environmental Solutions. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). ToxFAQs for Pyridine. Retrieved from [Link]
-
The University of Edinburgh. (2021). Waste Management. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
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- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
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- 11. pppmag.com [pppmag.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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Personal protective equipment for handling 4-Chloropyridine-2,6-dicarbonitrile
Executive Summary & Hazard Logic
4-Chloropyridine-2,6-dicarbonitrile (CAS: 53309-48-3) is not a generic reagent; it is a potent, multi-functionalized pyridine intermediate used in the synthesis of complex ligands and pharmaceutical scaffolds.
As a Senior Application Scientist, I urge you to look beyond the standard Safety Data Sheet (SDS). While the SDS classifies this compound as an irritant and acutely toxic, the structural reality dictates a higher level of caution.
-
The Nitrile Vector: The dicarbonitrile motif implies a potential for metabolic release of cyanide ions (CN⁻) or hydrolysis to release hydrogen cyanide (HCN) if exposed to strong acids.
-
The Halogen Vector: The 4-chloro substituent increases lipophilicity, enhancing skin absorption rates compared to non-halogenated pyridines.
-
Physical State: As a solid (mp ~81-85°C), the primary exposure vector is dust inhalation and ocular entrapment .
Core Directive: Treat this compound as a high-potency active pharmaceutical ingredient (HPAPI) surrogate. Engineering controls (fume hoods) are primary; PPE is the final defensive line.
Hierarchy of Controls & PPE Matrix
The following specifications are non-negotiable for handling >100 mg of substance.
Engineering Controls (Primary Barrier)
-
Handling: All weighing and transfer must occur inside a certified chemical fume hood operating at 100 fpm (0.5 m/s) face velocity.
-
Static Control: Use an ionizing bar or anti-static gun during weighing. Pyridine derivatives are often electrostatic, causing "fly-away" powder that bypasses standard airflow.
Personal Protective Equipment (Secondary Barrier)
| Protection Zone | Component | Specification | Scientific Rationale |
| Hand (Inner) | Glove | Nitrile (4 mil / 0.10 mm) | Tactile sensitivity; barrier against incidental dust. |
| Hand (Outer) | Glove | Extended Cuff Nitrile (6-8 mil) | Double-gloving is mandatory. The outer glove is sacrificial. If contaminated, strip and replace immediately. |
| Ocular | Eyewear | Chemical Goggles (Indirect Vent) | Safety glasses are insufficient. Dust particles can bypass side shields. Goggles seal the orbital area against lachrymatory dust. |
| Respiratory | Mask | Nitrile-compatible N95 or P100 | Only required if working outside a hood (Emergency only). Inside a hood, the sash is the respiratory barrier. |
| Body | Clothing | Tyvek® Lab Coat (Closed front) | Standard cotton coats absorb toxic dusts. Tyvek sheds particles and prevents dermal absorption. |
The "Solvent Trap": A Critical Warning
Expert Insight: The most common safety failure with this compound occurs after it is dissolved. While Nitrile gloves are excellent for the solid powder, 4-Chloropyridine-2,6-dicarbonitrile is often dissolved in Dichloromethane (DCM) or Chloroform for nucleophilic substitution reactions.
-
The Danger: Nitrile gloves degrade in DCM in <2 minutes .
-
The Fix: If handling solutions in halogenated solvents, you must use Silver Shield (Laminate) or PVA (Polyvinyl alcohol) gloves as the inner liner.
Decision Logic: Glove Selection
Figure 1: Glove Selection Decision Matrix based on physical state and solvent carrier.
Operational Workflow: Step-by-Step
Phase 1: Preparation
-
Clear the Deck: Remove all unnecessary equipment from the fume hood to prevent turbulence.
-
Acid Check: Ensure NO ACIDS are present in the immediate waste stream. Mixing cyanopyridines with strong acids (HCl, H₂SO₄) carries a theoretical risk of HCN evolution [1].
-
Balance Setup: Place the analytical balance inside the hood. If vibrations are an issue, use a marble slab. Do not weigh on an open bench.
Phase 2: Weighing & Transfer
-
Don PPE: Put on inner nitrile gloves, Tyvek sleeves/coat, and outer extended-cuff nitrile gloves.
-
Transfer: Open the container slowly. Use a disposable antistatic spatula.
-
The "Dirty Hand" Rule: Designate your non-dominant hand as the "dirty" hand (touches the reagent bottle) and your dominant hand as the "clean" hand (touches the spatula/balance).
-
Closing: Wipe the threads of the bottle with a dry Kimwipe before recapping to prevent crystal buildup (which can grind and aerosolize upon next opening).
Phase 3: Decontamination
-
Solubility Logic: This compound is sparingly soluble in water but soluble in organic solvents.
-
Wash Step: Do not use water initially. Wipe the balance area with a paper towel soaked in Ethanol or Isopropanol to solubilize residues.
-
Final Clean: Follow with a soap and water wash.[1]
-
Waste: Dispose of wipes in "Solid Hazardous Waste," not regular trash.
Emergency Response & Disposal
Spill Management (Solid)
If < 5 grams is spilled inside the hood:
-
Do NOT sweep vigorously. This creates dust.
-
Cover the spill with a damp paper towel (water or ethanol) to suppress dust.
-
Scoop the damp material into a wide-mouth waste jar.
-
Label: "Toxic Debris: Contains 4-Chloropyridine-2,6-dicarbonitrile."
Exposure Response[1][4]
-
Eye Contact: Immediate flush (15 mins).[2][3] The nitrile groups make this a severe irritant; seconds matter to prevent corneal opacity [2].
-
Skin Contact: Wash with soap and water.[4] Do not use alcohol on skin; it enhances transdermal transport of the toxin.
Disposal Streams
-
Solid Waste: Segregated container for "Toxic Organics."
-
Liquid Waste: Non-halogenated or Halogenated organic waste (depending on solvent).
-
Crucial Restriction: NEVER add to Acid Waste streams.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2782356, 4-Chloropyridine-2,6-dicarbonitrile. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine Standards.[4] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
